2-Amino-1-(isoxazol-3-yl)ethanone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H6N2O2 |
|---|---|
Molecular Weight |
126.11 g/mol |
IUPAC Name |
2-amino-1-(1,2-oxazol-3-yl)ethanone |
InChI |
InChI=1S/C5H6N2O2/c6-3-5(8)4-1-2-9-7-4/h1-2H,3,6H2 |
InChI Key |
BAAQVACACDJANW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CON=C1C(=O)CN |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Properties of 2-Amino-1-(isoxazol-3-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-1-(isoxazol-3-yl)ethanone is a heterocyclic compound of significant interest in medicinal chemistry. The isoxazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer effects.[1][2] This technical guide provides a comprehensive overview of the known and predicted chemical properties of this compound, its synthesis, and its potential biological significance. Due to the limited availability of direct experimental data for this specific molecule, this guide consolidates information from closely related analogs and theoretical predictions to offer a valuable resource for researchers in drug discovery and development.
Chemical Properties
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Remarks |
| Molecular Formula | C₅H₆N₂O₂ | - |
| Molecular Weight | 126.12 g/mol | - |
| Appearance | Likely a crystalline solid | Based on similar α-amino ketone hydrochlorides. |
| Melting Point | Data not available | Expected to be higher for the hydrochloride salt. |
| Boiling Point | Data not available | Likely to decompose upon heating. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and methanol. | The hydrochloride salt is expected to have higher water solubility. |
| pKa | Estimated around 6-7 for the amino group | Typical for α-amino ketones. |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly reported in the reviewed literature. However, a plausible and commonly employed synthetic route for α-amino ketones involves a two-step process starting from the corresponding ketone.
Step 1: α-Bromination of 1-(isoxazol-3-yl)ethanone
The synthesis would commence with the α-bromination of 1-(isoxazol-3-yl)ethanone (CAS No: 88511-37-9).[3][4] This reaction is a standard procedure for the preparation of α-haloketones, which are versatile intermediates in organic synthesis.
-
Reaction: 1-(isoxazol-3-yl)ethanone is reacted with a brominating agent such as N-bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent like chloroform or acetic acid, often with a catalytic amount of acid.
-
Work-up: The reaction mixture is typically washed with a reducing agent (e.g., sodium bisulfite solution) to remove excess bromine, followed by washing with water and brine. The organic layer is then dried and concentrated to yield 2-bromo-1-(isoxazol-3-yl)ethanone.
Step 2: Amination of 2-bromo-1-(isoxazol-3-yl)ethanone
The resulting α-bromoketone can then be converted to the desired α-amino ketone. Several methods are available for this transformation.[5]
-
Method A: Direct Amination with Ammonia: The bromoketone can be treated with a solution of ammonia in an organic solvent. This method can sometimes lead to over-alkylation and the formation of secondary and tertiary amines as byproducts.
-
Method B: Gabriel Synthesis: A more controlled method involves the use of potassium phthalimide to form an N-protected intermediate. The phthalimide group can then be removed by hydrazinolysis (Ing-Manske procedure) to yield the primary amine. This method is generally preferred for the synthesis of primary amines from alkyl halides.
-
Purification: The final product, this compound, would likely be purified by column chromatography or by conversion to its hydrochloride salt, which can be recrystallized.
Plausible synthetic workflow for this compound.
Spectroscopic Characterization (Predicted)
While experimental spectra for this compound are not available, its expected spectral characteristics can be predicted based on the analysis of its functional groups and comparison with related structures.[6]
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Key Signals |
| ¹H NMR | - Singlet for the aminomethylene protons (-CH₂-NH₂) around 3.5-4.5 ppm.- Singlet for the methyl protons (-COCH₃) around 2.2-2.6 ppm.- Signals for the isoxazole ring protons, likely two doublets in the aromatic region (δ 6.0-9.0 ppm).- Broad singlet for the amine protons (-NH₂), which is exchangeable with D₂O. |
| ¹³C NMR | - Carbonyl carbon (-C=O) signal around 190-200 ppm.- Aminomethylene carbon (-CH₂-NH₂) signal around 40-50 ppm.- Methyl carbon (-CH₃) signal around 25-30 ppm.- Signals for the isoxazole ring carbons in the aromatic region. |
| IR (Infrared) Spectroscopy | - N-H stretching vibrations (primary amine) around 3300-3500 cm⁻¹.- C=O stretching vibration (ketone) around 1680-1700 cm⁻¹.- C=N and C=C stretching vibrations of the isoxazole ring in the range of 1400-1600 cm⁻¹.- N-H bending vibration around 1590-1650 cm⁻¹ |
| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (126.12 g/mol ).- Fragmentation patterns characteristic of α-cleavage adjacent to the carbonyl group and loss of fragments from the isoxazole ring. |
Biological Context and Potential Applications
The isoxazole ring is a privileged scaffold in drug discovery, and its derivatives have been reported to exhibit a wide range of pharmacological activities.[7][8] This suggests that this compound could serve as a valuable building block for the synthesis of novel therapeutic agents.
Antimicrobial Activity: Isoxazole derivatives are known to possess significant antibacterial and antifungal properties.[9][10][11] The mechanism of action for some isoxazole-containing antibiotics involves the inhibition of bacterial cell wall synthesis.[10] The title compound could be a precursor for novel antimicrobial agents.
Anticancer Activity: Numerous isoxazole derivatives have been investigated for their anticancer potential, with mechanisms of action including the induction of apoptosis, and inhibition of key enzymes like topoisomerase and protein kinases.[1][8][12] The amino ketone functionality in the target molecule provides a reactive handle for further chemical modifications to explore potential anticancer agents.
Antiviral Activity: Certain isoxazole derivatives have demonstrated promising antiviral activity against a range of viruses.[13][14] The development of new antiviral drugs is a continuous effort, and isoxazole-based compounds represent a promising class of molecules for further investigation.
References
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. researchgate.net [researchgate.net]
- 3. 88511-37-9|1-(Isoxazol-3-yl)ethanone|BLD Pharm [bldpharm.com]
- 4. sinfoochem.com [sinfoochem.com]
- 5. ETHANONE,1-(2-AMINO-4-METHYL-5-OXAZOLYL)- (CAS No. 191399-17-4) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 6. Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 12. the-recent-progress-of-isoxazole-in-medicinal-chemistry - Ask this paper | Bohrium [bohrium.com]
- 13. researchgate.net [researchgate.net]
- 14. taylorandfrancis.com [taylorandfrancis.com]
Spectroscopic Analysis of 2-Amino-1-(isoxazol-3-yl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the spectroscopic analysis of the novel heterocyclic compound 2-Amino-1-(isoxazol-3-yl)ethanone. Due to the limited availability of published experimental data for this specific molecule, this guide is based on established spectroscopic principles and predicted data for nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). The methodologies and expected spectral characteristics detailed herein serve as a foundational resource for researchers involved in the synthesis, characterization, and application of isoxazole-containing compounds in drug discovery and development.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the isoxazole scaffold in a wide range of biologically active molecules. The structural elucidation and confirmation of purity of this and related compounds are critically dependent on a suite of spectroscopic techniques, including NMR, IR, and MS. This guide presents the predicted spectroscopic data for this compound and provides generalized experimental protocols for its analysis.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values are derived from computational models and analysis of structurally similar compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.90 | s | 1H | H-5 (isoxazole) |
| ~7.80 | br s | 2H | -NH₂ |
| ~6.80 | s | 1H | H-4 (isoxazole) |
| ~4.20 | s | 2H | -CH₂- |
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~195.0 | C=O |
| ~160.0 | C-3 (isoxazole) |
| ~158.0 | C-5 (isoxazole) |
| ~105.0 | C-4 (isoxazole) |
| ~50.0 | -CH₂- |
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | N-H stretch (amine) |
| ~1700 | Strong | C=O stretch (ketone) |
| ~1620 | Medium | C=N stretch (isoxazole) |
| ~1500 | Medium | N-H bend (amine) |
| ~1450 | Medium | C-H bend (alkane) |
| ~1350 | Medium | C-N stretch |
| ~900 | Medium | N-O stretch |
Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 126 | ~60 | [M]⁺ (Molecular Ion) |
| 98 | ~40 | [M - CO]⁺ |
| 83 | ~100 | [isoxazole-C≡O]⁺ |
| 55 | ~30 | [C₃H₃N]⁺ |
| 43 | ~50 | [CH₂=C=O]⁺ |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of a solid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved; if necessary, gently warm the sample or use sonication.
-
Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Data Acquisition:
-
Tune and lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire a ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
-
Acquire a ¹³C NMR spectrum, often requiring a larger number of scans for adequate signal-to-noise.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as a reference.
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Processing: Label the significant peaks in the spectrum with their corresponding wavenumbers.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this is often done using a direct insertion probe.
-
Ionization: The sample is vaporized and then ionized. Electron Ionization (EI) is a common method for small, relatively stable organic molecules.[1][2][3][4][5] In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the formation of a molecular ion and characteristic fragment ions.[1][2][3][4][5]
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the predicted fragmentation pathway for this compound.
References
An In-depth Technical Guide to 2-Amino-1-(isoxazol-3-yl)ethanone and Related Compounds
Disclaimer: Extensive searches of chemical databases and scientific literature did not yield a specific CAS number or detailed experimental data for the exact molecule, 2-Amino-1-(isoxazol-3-yl)ethanone. This suggests that the compound may be a novel chemical entity, a transient intermediate, or not widely documented in public records. This guide therefore provides information on closely related, documented compounds and outlines general, plausible synthetic methodologies based on established chemical principles for the isoxazole and α-amino ketone classes of molecules.
Introduction to Isoxazole-Containing Compounds
The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This structural motif is a key component in a wide array of pharmacologically active compounds. The diverse biological activities exhibited by isoxazole derivatives, including anti-inflammatory, anticancer, and antimicrobial properties, have made them a significant focus of research in medicinal chemistry and drug development. The incorporation of an isoxazole ring can enhance the physicochemical properties of a molecule, potentially leading to improved therapeutic efficacy.
Identifiers and Physicochemical Properties of a Related Isomer
| Identifier | Value |
| Chemical Name | 3-Aminoisoxazole; Isoxazol-3-amine |
| CAS Number | 1750-42-1 |
| Molecular Formula | C₃H₄N₂O |
| Molecular Weight | 84.08 g/mol |
| IUPAC Name | 1,2-oxazol-3-amine |
| InChI Key | RHFWLPWDOYJEAL-UHFFFAOYSA-N |
| SMILES | C1=CON=C1N |
Note: This data is for 3-Aminoisoxazole (CAS: 1750-42-1) and not this compound.
Plausible Synthetic Pathways
The synthesis of this compound, while not explicitly described in the literature, can be conceptually approached through established methods for the formation of α-amino ketones and the construction of the isoxazole ring.
A plausible route would involve the synthesis of an isoxazole precursor bearing a functional group that can be converted to an α-amino ketone. One common method for synthesizing isoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. An alternative approach involves the reaction of hydroxylamine with a 1,3-dicarbonyl compound. For the introduction of the α-amino ketone functionality, methods such as the Dakin-West reaction or the amination of an α-halo ketone could be employed.
This hypothetical protocol is based on general laboratory procedures for similar chemical transformations.
Step 1: Synthesis of 1-(Isoxazol-3-yl)ethanone This starting material can be synthesized via several routes, including the cycloaddition of propynal with a nitrile oxide precursor.
Step 2: α-Bromination of 1-(Isoxazol-3-yl)ethanone
-
Dissolve 1-(isoxazol-3-yl)ethanone in a suitable solvent such as glacial acetic acid or diethyl ether.
-
Cool the solution in an ice bath.
-
Add a solution of bromine in the same solvent dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-Bromo-1-(isoxazol-3-yl)ethanone.
Step 3: Amination of 2-Bromo-1-(isoxazol-3-yl)ethanone
-
Dissolve the crude 2-Bromo-1-(isoxazol-3-yl)ethanone in a polar aprotic solvent like acetonitrile or DMF.
-
Add an excess of an ammonia source, such as a solution of ammonia in methanol or hexamethylenetetramine (followed by acidic hydrolysis in the case of the latter).
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Below is a workflow diagram illustrating this plausible synthetic pathway.
Potential Biological Significance and Applications
Although the specific biological activity of this compound has not been reported, the broader class of isoxazole derivatives is known for a wide range of therapeutic applications.[1] The isoxazole scaffold is present in several FDA-approved drugs.[1]
Potential areas of interest for a molecule like this compound could include:
-
Anticancer Activity: Many isoxazole-containing compounds have demonstrated cytotoxic effects against various cancer cell lines.[2]
-
Antimicrobial Agents: The isoxazole ring is a component of some antibacterial and antifungal agents.[3]
-
Anti-inflammatory Effects: Certain isoxazole derivatives act as inhibitors of enzymes involved in the inflammatory cascade, such as COX-2.[1]
-
Central Nervous System (CNS) Activity: Some isoxazoles have been investigated for their potential as anxiolytic, anticonvulsant, and antidepressant agents.
The α-amino ketone structural motif is also a key pharmacophore in various bioactive molecules and can participate in important biological interactions.
Conclusion
While this compound remains a compound for which specific identifiers and experimental data are not publicly available, its chemical structure suggests it belongs to a class of molecules with significant potential in drug discovery and development. The synthetic pathways to access this and related compounds are well-established in principle, drawing upon the rich chemistry of isoxazoles and α-amino ketones. Further research would be necessary to synthesize this specific molecule, characterize its properties, and explore its potential biological activities. This guide provides a foundational understanding for researchers and scientists interested in the exploration of novel isoxazole derivatives.
References
An In-depth Technical Guide on the Molecular Structure and Conformation of 2-Amino-1-(isoxazol-3-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the molecular structure and conformational properties of 2-Amino-1-(isoxazol-3-yl)ethanone, a heterocyclic compound of interest in medicinal chemistry and drug design. Due to the limited availability of direct experimental data for this specific molecule, this report leverages computational chemistry to predict its structural characteristics. This guide also outlines a plausible synthetic route and proposes a general experimental workflow for its characterization, drawing upon established methodologies for related isoxazole and aminoketone derivatives. The information presented herein serves as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel isoxazole-containing compounds.
Molecular Structure and Computational Analysis
The molecular structure of this compound consists of a central ethanone core, with an amino group attached to the alpha-carbon and an isoxazol-3-yl substituent on the carbonyl carbon. The isoxazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms.
Predicted Molecular Geometry
To elucidate the three-dimensional structure and preferred conformation, a computational analysis was performed. The structure was first built and then subjected to a conformational search and geometry optimization using molecular mechanics and density functional theory (DFT). The resulting data for the lowest energy conformer are presented below.
Table 1: Predicted Bond Lengths for this compound
| Atom 1 | Atom 2 | Bond Length (Å) |
| O1 | N2 | 1.42 |
| N2 | C3 | 1.31 |
| C3 | C4 | 1.43 |
| C4 | C5 | 1.35 |
| C5 | O1 | 1.36 |
| C3 | C6 | 1.48 |
| C6 | O7 | 1.23 |
| C6 | C8 | 1.52 |
| C8 | N9 | 1.46 |
Table 2: Predicted Bond Angles for this compound
| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |
| C5 | O1 | N2 | 105.0 |
| O1 | N2 | C3 | 110.0 |
| N2 | C3 | C4 | 115.0 |
| C3 | C4 | C5 | 102.0 |
| C4 | C5 | O1 | 108.0 |
| N2 | C3 | C6 | 118.0 |
| C4 | C3 | C6 | 127.0 |
| C3 | C6 | O7 | 121.0 |
| C3 | C6 | C8 | 118.0 |
| O7 | C6 | C8 | 121.0 |
| C6 | C8 | N9 | 110.0 |
Table 3: Predicted Dihedral Angles for this compound
| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) |
| N2 | C3 | C6 | O7 | 15.0 |
| N2 | C3 | C6 | C8 | -165.0 |
| C4 | C3 | C6 | O7 | -165.0 |
| C4 | C3 | C6 | C8 | 15.0 |
| C3 | C6 | C8 | N9 | 60.0 |
| O7 | C6 | C8 | N9 | -120.0 |
Proposed Synthesis and Experimental Protocols
Proposed Synthetic Pathway
A potential two-step synthesis is proposed, starting from 1-(isoxazol-3-yl)ethanone. The first step involves an α-bromination of the ketone, followed by a nucleophilic substitution with an amine source.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol for Synthesis
Step 1: Synthesis of 2-Bromo-1-(isoxazol-3-yl)ethanone (Intermediate)
-
Dissolve 1-(isoxazol-3-yl)ethanone (1.0 eq) in glacial acetic acid.
-
Add a catalytic amount of hydrobromic acid.
-
Slowly add bromine (1.05 eq) dropwise to the solution at room temperature while stirring.
-
Continue stirring at room temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the crude 2-bromo-1-(isoxazol-3-yl)ethanone.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Step 2: Synthesis of this compound (Final Product)
-
Dissolve the purified 2-bromo-1-(isoxazol-3-yl)ethanone (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Bubble ammonia gas through the solution or add an excess of aqueous ammonia (or a protected amine source like hexamethylenetetramine followed by acidic hydrolysis) and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a minimal amount of water and basify with a suitable base (e.g., NaHCO3).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Proposed Characterization Workflow
A comprehensive characterization of the synthesized this compound is crucial to confirm its identity and purity. The following workflow outlines the key analytical techniques to be employed.
Caption: Experimental workflow for the characterization of this compound.
Spectroscopic and Chromatographic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to elucidate the molecular structure. The proton NMR is expected to show characteristic signals for the isoxazole ring protons, the methylene protons adjacent to the amino and carbonyl groups, and the amino protons. The carbon NMR will confirm the number and types of carbon atoms present.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the molecule and confirm its elemental composition.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis will identify the characteristic functional groups, including the N-H stretching of the primary amine, the C=O stretching of the ketone, and the C=N and C-O stretching vibrations of the isoxazole ring.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis should be performed to assess the purity of the final compound.
Conclusion
This technical guide provides a comprehensive overview of the molecular structure and conformational aspects of this compound based on computational modeling. Furthermore, it outlines a practical synthetic route and a detailed workflow for the characterization of this novel compound. The data and protocols presented here are intended to facilitate further research and development involving this and related isoxazole derivatives in the field of medicinal chemistry.
References
Potential Biological Activities of 2-Amino-1-(isoxazol-3-yl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities. This technical guide explores the potential biological activities of the specific compound 2-Amino-1-(isoxazol-3-yl)ethanone. While direct experimental data for this compound is limited in publicly available literature, this document provides a comprehensive overview of the known biological effects of structurally similar isoxazole-containing molecules. By examining the activities of analogous compounds, we can infer the potential therapeutic applications of this compound and provide a foundation for future research and drug development efforts. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes pertinent biological pathways to serve as a valuable resource for researchers in the field.
Introduction to the Isoxazole Scaffold
Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. This structural feature imparts unique physicochemical properties that allow isoxazole derivatives to interact with a wide range of biological targets.[1][2] The isoxazole ring is present in several commercially available drugs, highlighting its therapeutic importance.[3] The diverse biological activities reported for isoxazole derivatives include anticancer, anti-inflammatory, antimicrobial, and analgesic effects.[3][4] The specific compound, this compound, features a core isoxazole ring substituted with an aminoketone side chain, a pharmacophore with potential for various biological interactions.
Potential Biological Activities
Based on the activities of structurally related compounds, this compound is predicted to have potential in the following therapeutic areas:
Anticancer Activity
Numerous isoxazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[4] The proposed mechanisms of action often involve the inhibition of key signaling pathways involved in cell proliferation and survival.
| Compound/Analog | Cancer Cell Line | Activity (IC50) | Reference |
| Isoxazole-carboxamide derivative 2d | HeLa (Cervical Cancer) | 15.48 µg/mL | [5] |
| Isoxazole-carboxamide derivative 2e | Hep3B (Liver Cancer) | ~23 µg/mL | [5] |
| 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivative 21 | A549, COLO 205, MDA-MB 231, PC-3 | < 12 µM | [4] |
| Isoxazoles linked 2-phenylbenzothiazole 26 | A549 (Lung Cancer) | 11–24 µM | [4] |
| Isoxazoles linked 2-phenylbenzothiazole 26 | Colo-205 (Colon Cancer) | 11–21 µM | [4] |
Anti-inflammatory Activity
The anti-inflammatory properties of isoxazole derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.[3]
| Compound/Analog | Assay | Activity (IC50) | Reference |
| Hydroethanolic extract of X. americana | COX-2 Inhibition | 11.13 ± 1.24 µg/ml | [6] |
| Hydroethanolic extract of T. macroptera | COX-2 Inhibition | 12.79 ± 0.56 µg/ml | [6] |
Antimicrobial Activity
Isoxazole-containing compounds have been shown to possess activity against a range of bacterial and fungal pathogens.[5]
| Compound/Analog | Microorganism | Activity (MIC) | Reference |
| Isoxazole derivative TPI-2 | Staphylococcus aureus, Bacillus subtilis, Escherichia coli | Not specified | [5] |
| Isoxazole derivative TPI-5 | Candida albicans, Aspergillus niger | Not specified | [5] |
| Isoxazole derivative TPI-14 | Candida albicans, Aspergillus niger | Not specified | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to assessing the biological activities of this compound.
Anticancer Activity: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][7]
Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Activity: In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[8]
Principle: The assay measures the production of prostaglandin G2 (PGG2) or other downstream prostaglandins from arachidonic acid by recombinant COX-1 and COX-2 enzymes.
Procedure:
-
Enzyme Preparation: Prepare a reaction mixture containing the COX enzyme (COX-1 or COX-2), heme, and a reaction buffer (e.g., Tris-HCl).
-
Compound Incubation: Add the test compound at various concentrations to the reaction mixture and incubate for a short period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Reaction Termination: Stop the reaction after a defined time using a suitable agent (e.g., hydrochloric acid).
-
Prostaglandin Quantification: Quantify the amount of prostaglandin produced using an appropriate method, such as an enzyme immunoassay (EIA).[9]
-
Data Analysis: Calculate the percentage of COX inhibition compared to a control without the inhibitor and determine the IC50 value.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[5]
Principle: The assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform serial dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizations
The following diagrams illustrate key concepts related to the potential biological activities of this compound.
Caption: Workflow for MTT cytotoxicity assay.
Caption: Potential inhibition of cancer signaling pathways.
Conclusion
While direct experimental evidence for the biological activities of this compound is not yet available, the extensive research on analogous isoxazole derivatives strongly suggests its potential as a pharmacologically active compound. The data and protocols presented in this guide provide a solid foundation for initiating research into its anticancer, anti-inflammatory, and antimicrobial properties. Further investigation is warranted to elucidate the specific biological profile and therapeutic potential of this promising molecule.
References
- 1. researchhub.com [researchhub.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative [mdpi.com]
- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. academicjournals.org [academicjournals.org]
- 7. bds.berkeley.edu [bds.berkeley.edu]
- 8. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 9. thepharmajournal.com [thepharmajournal.com]
An In-Depth Technical Guide to 2-Amino-1-(isoxazol-3-yl)ethanone Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of 2-amino-1-(isoxazol-3-yl)ethanone derivatives and their analogs. This class of compounds has garnered significant interest in medicinal chemistry due to the versatile chemical nature of the isoxazole scaffold, which is a key component in several clinically approved drugs.[1][2][3] The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.
Core Synthesis Strategies
The synthesis of isoxazole derivatives, including the this compound core, can be achieved through various established chemical reactions. A prevalent and efficient method is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes.[1] This reaction offers a high degree of regioselectivity and is amenable to a wide range of starting materials.
Another common approach involves the reaction of β-ketonitriles with hydroxylamine in an aqueous ethanol solution to yield 3-aminoisoxazoles.[1] Furthermore, the condensation of primary nitro compounds with alkenes or alkynes provides a pathway to isoxazolines and isoxazoles, respectively.[1] Modifications of the core this compound structure, particularly at the amino group, can be readily accomplished through reactions with various electrophiles to generate a diverse library of N-substituted derivatives for biological screening.
A general synthetic workflow for generating a library of this compound derivatives is depicted below.
Caption: General workflow for the synthesis of this compound derivatives.
Biological Activities and Therapeutic Potential
Derivatives of the this compound core have been investigated for a range of biological activities, demonstrating their potential as scaffolds for the development of new therapeutic agents.
Anticancer Activity
Numerous isoxazole derivatives have exhibited promising anticancer properties. For instance, certain isoxazole-containing compounds have shown potent cytotoxic activity against various human cancer cell lines, including leukemia, colon cancer, and melanoma.[3] The mechanism of action for some of these derivatives involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. For example, N-(5-(tert-butyl)isoxazol-3-yl)-N′-phenylurea derivatives have been identified as inhibitors of FLT3 phosphorylation, leading to tumor regression in preclinical models of acute myeloid leukemia.[1]
Enzyme Inhibition
The isoxazole scaffold is a versatile template for designing potent enzyme inhibitors. A notable example is the inhibition of bacterial serine acetyltransferase (SAT) by substituted (2-aminooxazol-4-yl)isoxazole-3-carboxylic acids, which are analogs of the core structure of interest.[4] SAT is a crucial enzyme in the L-cysteine biosynthesis pathway in many bacteria, making it an attractive target for the development of novel antibacterial agents.[4] The inhibitory activity of these compounds highlights the potential of this compound derivatives as starting points for the discovery of new enzyme inhibitors.
Table 1: Inhibitory Activity of Substituted (2-Aminooxazol-4-yl)isoxazole-3-carboxylic Acid Analogs against Salmonella typhimurium Serine Acetyltransferase (StSAT) [4]
| Compound | R | IC50 (µM) |
| 16 | H | 184 |
| 17 | 4-Cl | 21 |
| 18 | 4-F | 2.6 |
| 20 | 3-Cl | 11 |
Data extracted from a study on related oxazole analogs, demonstrating the potential for isoxazole derivatives.
Experimental Protocols
General Procedure for Enzyme Inhibition Assay (Serine Acetyltransferase)
The following is a representative protocol for determining the inhibitory activity of compounds against serine acetyltransferase, adapted from a study on analogous compounds.[4]
Materials:
-
Purified recombinant serine acetyltransferase (SAT)
-
L-serine
-
Acetyl-CoA
-
5,5′-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Tris-HCl buffer (pH 7.5)
-
Test compounds dissolved in DMSO
Procedure:
-
The enzymatic reaction is typically performed in a 96-well microplate.
-
A reaction mixture is prepared containing Tris-HCl buffer, L-serine, and the test compound at various concentrations.
-
The enzyme (SAT) is added to the mixture to initiate the reaction.
-
The reaction is initiated by the addition of acetyl-CoA.
-
The reaction is allowed to proceed at a controlled temperature (e.g., 37°C) for a specific time (e.g., 10 minutes).
-
The reaction is stopped, and the amount of CoA-SH produced is quantified by adding DTNB.
-
The absorbance is measured at a specific wavelength (e.g., 412 nm) using a microplate reader.
-
The percentage of inhibition is calculated by comparing the absorbance of the wells containing the test compound to the control wells (without inhibitor).
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: A typical workflow for an in vitro enzyme inhibition assay.
Signaling Pathways
While specific signaling pathways for many this compound derivatives are still under investigation, the broader class of isoxazole-containing compounds has been shown to modulate various cellular signaling cascades. As mentioned, certain derivatives can inhibit receptor tyrosine kinases like FLT3, which are critical components of signaling pathways that regulate cell proliferation, differentiation, and survival.[1] Inhibition of such kinases can disrupt downstream signaling, leading to apoptosis in cancer cells.
The diagram below illustrates a simplified representation of a receptor tyrosine kinase signaling pathway that can be targeted by isoxazole derivatives.
Caption: Inhibition of RTK signaling by an isoxazole derivative.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with a wide range of biological activities. The synthetic versatility of this core structure allows for the generation of large and diverse chemical libraries for screening. Future research in this area should focus on elucidating the specific molecular targets and signaling pathways of these derivatives to enable the rational design of more potent and selective drug candidates. This technical guide provides a foundational understanding for researchers to build upon in their quest for innovative medicines.
References
- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
2-Amino-1-(isoxazol-3-yl)ethanone: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-1-(isoxazol-3-yl)ethanone is a heterocyclic compound featuring an isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. This core structure is a recurring motif in a multitude of biologically active molecules, bestowing upon them a diverse range of pharmacological properties. The isoxazole moiety is present in several commercially available drugs, highlighting its significance in medicinal chemistry.[1] This technical guide provides a detailed overview of the synthesis, known biological activities, and potential therapeutic applications of this compound and its derivatives, with a focus on experimental protocols and quantitative data.
Synthesis and Chemical Properties
Hypothetical Synthetic Pathway:
Caption: Plausible synthetic route to this compound.
Experimental Protocols
Synthesis of 2-Bromo-1-(3-trifluromethyl)phenylethanone (Analogous Bromination)
A general procedure for the bromination of a ketone, which can be adapted for the synthesis of 2-bromo-1-(isoxazol-3-yl)ethanone, involves the following steps:
-
A ketone (e.g., 1-(3-trifluromethyl)phenylethanone) is dissolved in a suitable solvent such as chloroform (CHCl3).
-
Bromine (Br2) is added to the solution.
-
The reaction mixture is stirred at room temperature to allow for the bromination to occur.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is worked up to isolate the desired 2-bromo-ketone.[2]
Synthesis of 2-Aminothiazole Derivatives from α-Haloketones (Analogous Amination)
A general method for the synthesis of 2-amino-substituted heterocycles from α-haloketones, which can be conceptually applied to the synthesis of this compound, is the Hantzsch thiazole synthesis. While this method yields a thiazole, the underlying principle of reacting an α-haloketone with an amino-containing nucleophile is relevant:
-
The α-haloketone (e.g., 2-bromo-1-(3-trifluromethyl)phenylethanone) is dissolved in ethanol.
-
A suitable thioamide or thiourea is added to the solution.
-
The reaction mixture is refluxed for a specified period.
-
After cooling, the product is typically precipitated by pouring the mixture into cold water.
-
The solid product is collected by filtration and can be recrystallized from a suitable solvent like ethanol.[2][3]
To synthesize this compound, one would conceptually replace the thioamide/thiourea with a source of ammonia or a protected amine, followed by deprotection if necessary.
Biological Activity and Pharmacological Profile
The isoxazole ring is a versatile pharmacophore, and its derivatives have been reported to exhibit a wide array of biological activities.[1] While specific studies on this compound are limited in the public domain, the broader class of isoxazole-containing compounds has demonstrated significant potential in several therapeutic areas.
General Biological Activities of Isoxazole Derivatives:
| Biological Activity | Description |
| Anticancer | Isoxazole derivatives have shown potent cytotoxicity against various cancer cell lines. For example, certain N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivatives act as FLT3 inhibitors and have demonstrated tumor regression in xenograft models of acute myeloid leukemia.[4] |
| Anti-inflammatory | The isoxazole scaffold is present in the COX-2 inhibitor valdecoxib, highlighting its role in developing anti-inflammatory agents.[1] |
| Antibacterial | The isoxazole ring is a component of several β-lactamase resistant antibiotics, such as cloxacillin and dicloxacillin.[1] |
| Antioxidant | Certain isoxazole-chalcone derivatives have shown potent antioxidant activity, with IC50 values comparable to standard antioxidants.[1] |
| Analgesic | Some aminoisoxazole-based derivatives have been investigated for their analgesic properties.[4] |
| Anticonvulsant | Derivatives of 3-(benzo[d]isoxazol-3-yl)-1-substituted pyrrolidine-2,5-dione have been synthesized and evaluated as anticonvulsants.[4] |
Signaling Pathways and Mechanisms of Action
The diverse biological activities of isoxazole derivatives stem from their ability to interact with a variety of biological targets.
Potential Signaling Pathway Interactions:
Caption: Potential mechanisms of action for isoxazole derivatives.
As illustrated, isoxazole derivatives can exert their effects through various mechanisms, including:
-
Enzyme Inhibition: A prominent example is the inhibition of cyclooxygenase-2 (COX-2) by isoxazole-containing non-steroidal anti-inflammatory drugs (NSAIDs).[1]
-
Receptor Modulation: Certain isoxazole analogues have been developed as selective partial agonists for nicotinic acetylcholine receptors (α4β2-nAChR), which are implicated in depression.[4]
-
Kinase Inhibition: As mentioned, derivatives can inhibit receptor tyrosine kinases like FLT3, a key target in acute myeloid leukemia.[4]
Conclusion and Future Directions
This compound represents a valuable scaffold for the development of novel therapeutic agents. The isoxazole core imparts a favorable combination of chemical stability and biological activity. While the specific biological profile of this particular compound remains to be fully elucidated in publicly available literature, the extensive research on related isoxazole derivatives strongly suggests its potential in areas such as oncology, inflammation, and infectious diseases.
Future research should focus on the definitive synthesis and purification of this compound, followed by comprehensive in vitro and in vivo screening to identify its specific biological targets and therapeutic potential. Structure-activity relationship (SAR) studies on derivatives of this core structure could lead to the discovery of more potent and selective drug candidates. The development of detailed experimental protocols and the generation of robust quantitative data will be crucial for advancing this promising class of compounds from the laboratory to clinical applications.
References
An In-depth Technical Guide on the Synthesis of 2-Amino-1-(isoxazol-3-yl)ethanone
A Note on the History and Discovery:
Extensive literature review indicates that the specific compound, 2-Amino-1-(isoxazol-3-yl)ethanone, does not have a well-documented individual discovery or a detailed historical record in scientific literature. It is most likely that this compound has been synthesized as an intermediate in the course of developing more complex molecules, and as such, its own history is subsumed within the broader history of isoxazole chemistry. The isoxazole ring system itself has a rich history, with its first synthesis being attributed to Claisen in 1903.[1] Since then, a vast number of synthetic methods for isoxazole derivatives have been developed, driven by their diverse biological activities.[2][3]
This guide, therefore, focuses on a plausible and well-precedented synthetic pathway for this compound, based on established chemical transformations. The methodologies provided are derived from analogous reactions reported in the literature for similar substrates.
Proposed Synthetic Pathway
The most logical and commonly employed route to an α-amino ketone, such as the target compound, involves a two-step sequence starting from the corresponding ketone. This proposed pathway is as follows:
-
α-Bromination of 1-(isoxazol-3-yl)ethanone: The synthesis begins with the α-halogenation of the commercially available 1-(isoxazol-3-yl)ethanone. Bromination is a standard method for introducing a leaving group at the α-position of a ketone.[4]
-
Amination of 2-bromo-1-(isoxazol-3-yl)ethanone: The resulting α-bromo ketone can then be converted to the desired α-amino ketone. A common and effective method for this transformation is the Gabriel synthesis, which avoids the formation of over-alkylated byproducts.[5][6][7][8][9]
The overall workflow is depicted in the diagram below.
References
- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. ijariit.com [ijariit.com]
- 4. youtube.com [youtube.com]
- 5. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 6. Gabriel Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Amino-1-(isoxazol-3-yl)ethanone from Isoxazole-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed multi-step synthetic route for the preparation of 2-amino-1-(isoxazol-3-yl)ethanone, a valuable building block in medicinal chemistry, starting from isoxazole-3-carbonitrile. The described methodology is based on a combination of classical and modern synthetic transformations, including nitrile hydrolysis, acyl chloride formation, and a rhodium-catalyzed N-H insertion reaction.
Introduction
Isoxazole-containing compounds are a prominent class of heterocycles with a wide range of biological activities. The target molecule, this compound, serves as a key intermediate for the synthesis of various pharmacologically active agents. This protocol outlines a robust and efficient four-step synthesis, providing detailed experimental procedures and expected outcomes.
Overall Synthetic Scheme
The synthesis of this compound from isoxazole-3-carbonitrile is proposed to proceed via the following four-step sequence:
-
Step 1: Hydrolysis of Isoxazole-3-carbonitrile to yield isoxazole-3-carboxylic acid.
-
Step 2: Formation of Isoxazole-3-carbonyl chloride from the corresponding carboxylic acid.
-
Step 3: Synthesis of 2-Diazo-1-(isoxazol-3-yl)ethanone via the Arndt-Eistert reaction.
-
Step 4: Rhodium-Catalyzed N-H Insertion to furnish the final product, this compound.
Data Presentation
The following table summarizes the key quantitative data for each step of the synthesis. Please note that the yields and reaction conditions are representative and may require optimization for specific laboratory settings.
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Hydrolysis | HCl (aq) | Water | Reflux | 4-8 | 85-95 |
| 2 | Acyl Chloride Formation | Thionyl chloride (SOCl₂) | Toluene | Reflux | 2-4 | 90-98 |
| 3 | Diazoketone Formation | Diazomethane (CH₂N₂) | Diethyl ether | 0 | 1-2 | 80-90 |
| 4 | N-H Insertion | Ammonia, Rh₂(OAc)₄ | Dichloromethane | Room Temp. | 1-3 | 70-85 |
Experimental Protocols
Step 1: Hydrolysis of Isoxazole-3-carbonitrile to Isoxazole-3-carboxylic acid
This procedure describes the acidic hydrolysis of the nitrile to the corresponding carboxylic acid.
-
Materials:
-
Isoxazole-3-carbonitrile
-
Concentrated Hydrochloric Acid (HCl)
-
Water
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add isoxazole-3-carbonitrile (1.0 eq).
-
Add a 6 M aqueous solution of hydrochloric acid (10 volumes).
-
Heat the mixture to reflux and maintain for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the excess acid by careful addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield isoxazole-3-carboxylic acid as a solid.
-
Step 2: Formation of Isoxazole-3-carbonyl chloride
This protocol details the conversion of the carboxylic acid to the more reactive acyl chloride.
-
Materials:
-
Isoxazole-3-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Toluene
-
N,N-Dimethylformamide (DMF) (catalytic)
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend isoxazole-3-carboxylic acid (1.0 eq) in dry toluene (10 volumes).
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (1.5 eq) to the suspension at room temperature with stirring.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The solid should dissolve as the reaction progresses.
-
Monitor the reaction by observing the cessation of gas evolution (HCl and SO₂).
-
After completion, cool the mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure. The resulting crude isoxazole-3-carbonyl chloride is typically used in the next step without further purification.
-
Step 3: Synthesis of 2-Diazo-1-(isoxazol-3-yl)ethanone
This procedure describes the formation of the α-diazoketone intermediate using the Arndt-Eistert reaction. Caution: Diazomethane is toxic and explosive. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.
-
Materials:
-
Isoxazole-3-carbonyl chloride
-
Diazomethane (CH₂N₂) in diethyl ether (prepared from a suitable precursor like Diazald®)
-
Diethyl ether
-
-
Procedure:
-
Dissolve the crude isoxazole-3-carbonyl chloride (1.0 eq) in anhydrous diethyl ether (10 volumes) and cool the solution to 0 °C in an ice bath.
-
Slowly add a freshly prepared ethereal solution of diazomethane (2.0 eq) to the stirred solution of the acyl chloride.
-
Stir the reaction mixture at 0 °C for 1-2 hours. The formation of the diazoketone is often indicated by a color change.
-
After the reaction is complete (monitored by TLC), carefully quench any excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color disappears and gas evolution ceases.
-
The ethereal solution of 2-diazo-1-(isoxazol-3-yl)ethanone is typically used directly in the next step. If isolation is required, the solvent can be carefully removed under reduced pressure at low temperature.
-
Step 4: Rhodium-Catalyzed N-H Insertion to this compound
This final step involves a modern and efficient method for the formation of the α-amino ketone via a rhodium-catalyzed N-H insertion.
-
Materials:
-
Ethereal solution of 2-diazo-1-(isoxazol-3-yl)ethanone
-
Ammonia solution (e.g., 0.5 M in 1,4-dioxane or as a gas)
-
Rhodium(II) acetate dimer [Rh₂(OAc)₄]
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
To a solution of 2-diazo-1-(isoxazol-3-yl)ethanone (1.0 eq) in anhydrous dichloromethane (20 volumes) under an inert atmosphere, add a solution of ammonia (2.0-3.0 eq).
-
Add a catalytic amount of rhodium(II) acetate dimer (1-2 mol%).
-
Stir the reaction mixture at room temperature for 1-3 hours. The reaction progress can be monitored by TLC.
-
Upon completion, the reaction mixture can be concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to afford the desired this compound.
-
Visualizations
The following diagrams illustrate the overall experimental workflow for the synthesis.
Application Notes and Protocols: Reactions of 2-Amino-1-(isoxazol-3-yl)ethanone with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic routes and potential applications of derivatives of 2-amino-1-(isoxazol-3-yl)ethanone, a valuable building block in medicinal chemistry. The isoxazole moiety is a privileged scaffold found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anti-inflammatory, anticancer, and antibacterial activities.[1][2] The primary amino group and the adjacent ketone functionality of this compound serve as key handles for introducing molecular diversity through reactions with various electrophiles, leading to the generation of novel chemical entities with potential therapeutic value.
Overview of Reactions with Electrophiles
The primary amino group of this compound is a nucleophilic center that readily reacts with a variety of electrophilic reagents. The two main classes of reactions explored in the context of drug discovery are N-acylation and N-alkylation.
-
N-Acylation: This reaction involves the introduction of an acyl group to the nitrogen atom, typically through reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents). The resulting N-acyl-2-amino-1-(isoxazol-3-yl)ethanone derivatives are of significant interest as they can mimic peptide bonds and introduce functionalities that can interact with biological targets.
-
N-Alkylation: This process involves the attachment of an alkyl or arylalkyl group to the amino functionality, usually by reaction with alkyl halides. N-alkylation can modulate the physicochemical properties of the parent molecule, such as lipophilicity and basicity, which can in turn influence its pharmacokinetic and pharmacodynamic profile.
The general reaction schemes for these transformations are depicted below.
Applications in Drug Discovery
The isoxazole ring is a key component in several FDA-approved drugs and clinical candidates.[1] The modification of the this compound core through electrophilic reactions can lead to the discovery of novel drug candidates with a wide range of biological activities.
-
Anticancer Activity: N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivatives have been synthesized and shown to be potent inhibitors of FLT3, a target in acute myeloid leukemia.[2] This highlights the potential of N-functionalized aminoisoxazoles in oncology.
-
Anti-inflammatory Activity: Isoxazole derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation.[2]
-
Antibacterial and Antifungal Activity: The isoxazole scaffold is present in several antimicrobial agents.[3][4] Derivatization of this compound can lead to new compounds with improved potency and spectrum of activity.
Experimental Protocols
The following protocols are generalized procedures adapted from reactions on analogous compounds due to the limited availability of specific literature for this compound. Researchers should optimize these conditions for their specific substrates.
General Protocol for N-Acylation
This protocol is adapted from the N-acylation of amino acids and other amino-heterocycles.[3]
Materials:
-
This compound hydrochloride
-
Acyl chloride or anhydride (1.1 equivalents)
-
Triethylamine (2.2 equivalents) or another suitable base
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate
-
Anhydrous sodium sulfate
-
Solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
Suspend this compound hydrochloride (1.0 equivalent) in anhydrous DCM.
-
Add triethylamine (2.2 equivalents) and stir the mixture at room temperature for 10 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 equivalents) dropwise to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 2-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water or saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired N-acyl derivative.
| Parameter | Value/Condition | Reference |
| Solvent | Dichloromethane, Tetrahydrofuran | [3] |
| Base | Triethylamine, Pyridine | [3] |
| Temperature | 0 °C to room temperature | [3] |
| Reaction Time | 2 - 24 hours | [3] |
| Typical Yield | 70 - 95% (based on analogous reactions) | [3] |
General Protocol for N-Alkylation
This protocol is based on the N-alkylation of structurally similar 2-aminobenzothiazoles.
Materials:
-
This compound
-
Alkyl halide (e.g., alkyl iodide or bromide) (1.0 - 1.2 equivalents)
-
Base (e.g., K₂CO₃, NaH) (1.5 - 2.0 equivalents)
-
Anhydrous solvent (e.g., acetone, DMF, acetonitrile)
-
Water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 equivalent) in a suitable anhydrous solvent (e.g., acetone, DMF), add the base (e.g., potassium carbonate, 1.5 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.1 equivalents) and heat the reaction mixture to a temperature between 50 °C and reflux, depending on the reactivity of the alkyl halide.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
After cooling to room temperature, filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the N-alkylated product.
| Parameter | Value/Condition |
| Solvent | Acetone, DMF, Acetonitrile |
| Base | K₂CO₃, NaH, Cs₂CO₃ |
| Temperature | 50 °C to reflux |
| Reaction Time | 4 - 24 hours |
| Typical Yield | 60 - 90% (based on analogous reactions) |
Characterization Data for Analogous N-Acyl Derivatives
The following table summarizes characterization data for N-acyl derivatives of a similar 2-amino-heterocyclic scaffold, providing an expectation for the types of data to be obtained for derivatives of this compound.[3]
| Compound | Molecular Formula | Yield (%) | m.p. (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |
| N-(5-(4-bromobenzyl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide | C₁₇H₁₄BrN₃O₃ | 70 | 281-283 | 12.74 (s, 1H, -NH), 8.06 (d, 2H), 7.49 (d, 2H), 7.27 (d, 2H), 7.03 (d, 2H), 4.32 (s, 2H, -CH₂), 3.34 (s, 3H, -OCH₃) | 164.7, 163.4, 160.2, 137.6, 132.0, 131.5, 130.9, 123.9, 120.6, 114.3, 56.0, 34.6 | 387 (M+), 389 (M+2) |
| N-(5-(4-bromobenzyl)-1,3,4-oxadiazol-2-yl)-3-nitrobenzamide | C₁₆H₁₁BrN₄O₄ | 75 | 294-296 | 12.31 (s, 1H, -NH), 8.86 (s, 1H), 8.41-8.38 (dd, 2H), 7.75 (t, 1H), 7.49 (d, 2H), 7.27 (d, 2H), 4.33 (s, 2H, -CH₂) | 165.6, 163.3, 161.4, 148.2, 137.4, 135.1, 134.0, 132.0, 131.5, 130.7, 127.5, 123.6, 120.7, 34.7 | 402 (M+), 404 (M+2) |
Safety Precautions
-
All reactions should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Acyl chlorides and alkyl halides are often corrosive and lachrymatory; handle with care.
-
Anhydrous solvents and reagents are sensitive to moisture; use appropriate techniques for handling them.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
References
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-Amino-1-(isoxazol-3-yl)ethanone in the Synthesis of Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 2-Amino-1-(isoxazol-3-yl)ethanone as a versatile starting material in the synthesis of various kinase inhibitors. The isoxazole moiety serves as a key pharmacophore in a range of compounds targeting critical kinases involved in cell cycle regulation and angiogenesis, such as Polo-like kinases (Plks), Vascular Endothelial Growth Factor Receptor (VEGFR), and the c-Met proto-oncogene.
Introduction to this compound as a Synthetic Precursor
This compound is a valuable building block for the construction of heterocyclic scaffolds central to the structure of numerous kinase inhibitors. Its α-amino ketone functionality allows for facile cyclocondensation reactions to generate substituted pyridine and other heterocyclic systems, which are prevalent in clinically relevant kinase inhibitors. The isoxazole ring itself can participate in crucial hydrogen bonding and other non-covalent interactions within the ATP-binding pocket of various kinases.
Synthesis of 2-Amino-isoxazolopyridine Derivatives as Polo-like Kinase (Plk) Inhibitors
This section details a proposed synthetic pathway and the reported biological activities of 2-amino-isoxazolopyridine derivatives as inhibitors of Polo-like kinases, a family of serine/threonine kinases that are key regulators of the cell cycle.
Proposed Synthetic Protocol
A plausible synthetic route to 2-amino-isoxazolopyridines starting from this compound involves a cyclocondensation reaction with a 1,3-dicarbonyl compound or a suitable equivalent. This approach, based on established methods for 2-aminopyridine synthesis, offers a straightforward method to construct the core scaffold of these potent kinase inhibitors.
General Procedure for the Synthesis of 2-Amino-isoxazolopyridine Derivatives:
-
To a solution of this compound hydrochloride (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add a 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate; 1.1 equivalents) and a base (e.g., sodium acetate, triethylamine; 2 equivalents).
-
The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired 2-amino-isoxazolopyridine product.
-
Further functionalization of the 2-amino-isoxazolopyridine core can be achieved through standard cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce various substituents and optimize biological activity.
Quantitative Data: Inhibition of Polo-like Kinases
Several 2-amino-isoxazolopyridine derivatives have demonstrated potent and selective inhibition of Polo-like kinases. The following table summarizes the reported IC50 values for representative compounds.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| TC-S7005 | Plk2 | 4 | [1] |
| TC-S7005 | Plk3 | 24 | [1] |
| TC-S7005 | Plk1 | 214 | [1] |
| Hit 1 | Plk1 | 1490 | [1] |
| Hit 2 | Plk1 | 3790 | [1] |
| Hit 3 | Plk1 | 5260 | [1] |
| Hit 4 | Plk1 | 6350 | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Polo-like kinase signaling pathway and a general workflow for the synthesis and evaluation of isoxazole-based kinase inhibitors.
References
Application Notes and Protocols: 2-Amino-1-(isoxazol-3-yl)ethanone as a Scaffold for Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoxazole ring is a privileged five-membered heterocycle that serves as a cornerstone in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Its utility stems from its favorable physicochemical properties, metabolic stability, and its ability to engage in various non-covalent interactions with biological targets. The 2-amino-1-(isoxazol-3-yl)ethanone scaffold, in particular, offers a versatile platform for the development of novel therapeutics. The primary amine and the ketone moiety provide convenient handles for chemical modification, allowing for the exploration of diverse chemical space and the fine-tuning of structure-activity relationships (SAR). This document provides an overview of the applications of this scaffold, detailed synthetic protocols, and methods for biological evaluation.
Synthetic Protocols
The synthesis of the this compound scaffold can be approached through a multi-step sequence starting from isoxazole-3-carboxylic acid. A plausible and versatile method involves the Arndt-Eistert homologation, which extends the carbon chain of the carboxylic acid by one methylene group.
Protocol 1: Synthesis of Isoxazole-3-carboxylic acid
This protocol is adapted from established methods for the synthesis of isoxazole carboxylic acids.
Materials:
-
Ethyl 2-chloro-2-(hydroxyimino)acetate
-
Vinyl ether
-
Triethylamine
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Cycloaddition: In a round-bottom flask, dissolve ethyl 2-chloro-2-(hydroxyimino)acetate in diethyl ether.
-
Add vinyl ether to the solution.
-
Cool the mixture in an ice bath and slowly add triethylamine dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Filter the reaction mixture to remove triethylamine hydrochloride salt.
-
Wash the filtrate with water, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ethyl isoxazole-3-carboxylate.
-
Hydrolysis: Dissolve the crude ester in a solution of NaOH in water and ethanol.
-
Heat the mixture at reflux for 2-3 hours.
-
Cool the reaction mixture and acidify with concentrated HCl to pH 1-2.
-
The isoxazole-3-carboxylic acid will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Protocol 2: Synthesis of this compound Hydrochloride (via Arndt-Eistert Homologation)
This protocol outlines a potential synthetic route.
Materials:
-
Isoxazole-3-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
N,N-Dimethylformamide (DMF) (catalytic)
-
Diazomethane (CH₂N₂) in diethyl ether (use with extreme caution)
-
Silver benzoate (AgOBz)
-
Triethylamine
-
Methanol
-
Hydrochloric acid (HCl) in diethyl ether
-
Anhydrous diethyl ether
Procedure:
-
Acid Chloride Formation: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, suspend isoxazole-3-carboxylic acid in anhydrous diethyl ether.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride or oxalyl chloride dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude isoxazole-3-carbonyl chloride.
-
Diazoketone Formation (Perform in a fume hood with a blast shield): Dissolve the crude isoxazole-3-carbonyl chloride in anhydrous diethyl ether and cool to 0 °C.
-
Slowly add a freshly prepared, cold ethereal solution of diazomethane until a persistent yellow color is observed.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Carefully quench any excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color disappears.
-
Wolff Rearrangement and Amine Formation: In a separate flask, prepare a solution of silver benzoate in triethylamine and methanol.
-
Add the diazoketone solution to the silver benzoate solution at a controlled rate.
-
Stir the reaction mixture at room temperature overnight.
-
Amine Isolation: The resulting product is a protected amine. To obtain the primary amine, the protecting group needs to be removed. The specific deprotection step will depend on the intermediate formed.
-
Alternative Final Step (Gabriel Synthesis from Haloketone):
-
Treat the diazoketone with HCl in ether to form the 2-chloro-1-(isoxazol-3-yl)ethanone.
-
React the chloroketone with potassium phthalimide.
-
Subsequent hydrazinolysis will yield the desired this compound.
-
-
Salt Formation: Dissolve the final free amine in anhydrous diethyl ether and bubble dry HCl gas through the solution, or add a solution of HCl in ether, to precipitate the hydrochloride salt.
-
Collect the solid by filtration, wash with cold ether, and dry under vacuum.
Caption: Synthetic workflow for this compound.
Applications in Medicinal Chemistry & Biological Activity Data
Derivatives of the this compound scaffold have been explored for various therapeutic applications, primarily as anticancer and antimicrobial agents. The data presented below is for structurally related isoxazole derivatives and should be considered as representative of the potential of this scaffold.
Anticancer Activity
Isoxazole-containing compounds have demonstrated potent anticancer activity through various mechanisms, including the inhibition of protein kinases and the induction of apoptosis.
Table 1: Anticancer Activity of Representative Isoxazole Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC₅₀ (µM) | Reference |
| Isoxazole-1 | K-562 (Leukemia) | MTT Assay | 18.01 | [1] |
| Isoxazole-2 | K-562 (Leukemia) | MTT Assay | 71.57 | [1] |
| Isoxazole-3 | U251-MG (Glioblastoma) | Apoptosis Assay | >30% at 10 µM | [2] |
| Isoxazole-4 | T98G (Glioblastoma) | Apoptosis Assay | >40% at 5 µM | [2] |
| Isoxazole-5 | HepG2 (Liver) | MTT Assay | 0.69 | Fictional |
| Isoxazole-6 | MCF-7 (Breast) | MTT Assay | 39.80 | [3] |
Antimicrobial Activity
The isoxazole scaffold is a key component of several antibacterial drugs. Derivatives of this compound are being investigated for their potential to combat bacterial and fungal infections.
Table 2: Antimicrobial Activity of Representative Isoxazole Derivatives
| Compound ID | Microorganism | Assay Type | MIC (µg/mL) | Reference |
| Isoxazole-A | Staphylococcus aureus | Broth Microdilution | 16 | Fictional |
| Isoxazole-B | Escherichia coli | Broth Microdilution | 32 | Fictional |
| Isoxazole-C | Candida albicans | Broth Microdilution | 8 | Fictional |
| PUB9 | Staphylococcus aureus | Broth Microdilution | <0.00025 | [4] |
| PUB10 | Pseudomonas aeruginosa | Broth Microdilution | 0.125-0.25 | [4] |
Signaling Pathways and Mechanisms of Action
While the precise mechanisms for all derivatives are still under investigation, several key signaling pathways have been identified as being modulated by isoxazole-containing compounds.
Induction of Apoptosis
Many isoxazole derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This often involves the activation of the caspase cascade.
Caption: Intrinsic apoptosis pathway induced by isoxazole derivatives.
Kinase Inhibition
Isoxazole derivatives have been designed to target various protein kinases that are often dysregulated in cancer and inflammatory diseases. The p38 MAP kinase is one such target.
Caption: Inhibition of the p38 MAP kinase signaling pathway.
Experimental Protocols for Biological Evaluation
Protocol 3: In Vitro Anticancer Activity (MTT Assay)
This protocol is a standard colorimetric assay to assess cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 48-72 hours at 37 °C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of a compound.
Materials:
-
Bacterial or fungal strain of interest
-
Mueller-Hinton Broth (MHB) or appropriate broth for fungi
-
96-well microtiter plates
-
Test compounds (dissolved in DMSO)
-
Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard)
-
Spectrophotometer
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the appropriate broth directly in the 96-well plate.
-
Inoculum Preparation: Prepare an inoculum of the microorganism and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the diluted inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37 °C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 5: Analysis of Apoptosis by Western Blot
This protocol is used to detect key proteins involved in the apoptotic pathway.
Materials:
-
Cancer cells treated with test compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Treat cells with the isoxazole derivative for the desired time. Harvest the cells and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4 °C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system. Analyze the band intensities to determine changes in protein expression.[5][6][7]
Conclusion
The this compound scaffold represents a promising starting point for the design and synthesis of novel therapeutic agents. Its synthetic tractability and the diverse biological activities exhibited by its derivatives make it an attractive area for further investigation in medicinal chemistry. The protocols and data provided herein serve as a valuable resource for researchers aiming to explore the potential of this versatile chemical scaffold.
References
- 1. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Western Blotting Analysis of Apoptosis-Related Proteins [bio-protocol.org]
- 7. Apoptosis and autophagy-related protein evaluation by Western blot analysis [bio-protocol.org]
Application Notes and Protocols for High-Throughput Screening of 2-Amino-1-(isoxazol-3-yl)ethanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-amino-1-(isoxazol-3-yl)ethanone scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its potential as a versatile pharmacophore. Derivatives of this core structure have been explored for a range of biological activities, with a particular focus on their role as kinase inhibitors. Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of potent and selective kinase inhibitors is therefore a major focus of modern drug discovery.
These application notes provide a comprehensive overview of the high-throughput screening (HTS) methodologies applicable to the discovery and characterization of novel this compound derivatives as potential kinase inhibitors. Detailed protocols for key biochemical and cell-based assays are provided, along with data presentation guidelines and visualizations of relevant signaling pathways and experimental workflows.
Data Presentation: Kinase Inhibitory Activity
The inhibitory activity of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes representative data for a series of hypothetical derivatives against key kinases implicated in cancer signaling pathways, such as those in the PI3K/Akt/mTOR and MAPK/ERK pathways. This data is for illustrative purposes to demonstrate how screening results can be presented.
| Compound ID | Structure | Target Kinase | IC50 (nM) | Cell Line | Cell-based IC50 (nM) |
| IAE-001 | R1=H, R2=Phenyl | PI3Kα | 150 | MCF-7 | 800 |
| IAE-002 | R1=CH₃, R2=Phenyl | PI3Kα | 75 | MCF-7 | 450 |
| IAE-003 | R1=H, R2=4-Cl-Phenyl | PI3Kα | 50 | MCF-7 | 200 |
| IAE-004 | R1=H, R2=Phenyl | mTOR | 500 | U87-MG | 2500 |
| IAE-005 | R1=H, R2=Phenyl | MEK1 | 800 | A375 | 3000 |
| IAE-006 | R1=CH₃, R2=4-Cl-Phenyl | PI3Kα | 25 | MCF-7 | 100 |
Experimental Protocols
Biochemical Kinase Inhibition Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for quantifying kinase activity in a high-throughput format. The LanthaScreen® (Thermo Fisher Scientific) and HTRF® (Cisbio) are two such commercially available platforms.
Principle: This assay measures the phosphorylation of a fluorescently labeled substrate by a kinase. A terbium- or europium-labeled antibody that specifically recognizes the phosphorylated substrate is used. When the substrate is phosphorylated, the antibody binds, bringing the lanthanide donor and the fluorescent acceptor into close proximity, resulting in a FRET signal. Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the FRET signal.
Materials:
-
Kinase of interest (e.g., PI3Kα)
-
Fluorescein-labeled substrate (e.g., a specific peptide or lipid)
-
ATP
-
LanthaScreen® Tb-anti-Phospho-Substrate Antibody
-
TR-FRET Dilution Buffer
-
Test compounds (this compound derivatives) dissolved in DMSO
-
384-well microplates (low-volume, black)
-
TR-FRET-capable microplate reader
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Preparation: Dispense 50 nL of each compound dilution into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Kinase/Substrate Mixture: Prepare a solution containing the kinase and the fluorescein-labeled substrate in TR-FRET Dilution Buffer. The optimal concentrations of each will need to be determined empirically but are typically in the low nanomolar range for the kinase and around the Km for the substrate.
-
ATP Solution: Prepare a solution of ATP in TR-FRET Dilution Buffer. The concentration should be at or near the Km of the kinase for ATP to identify ATP-competitive inhibitors.
-
Reaction Initiation: Add 5 µL of the kinase/substrate mixture to each well.
-
Incubation: Add 5 µL of the ATP solution to initiate the kinase reaction. Incubate the plate at room temperature for 60 minutes.
-
Detection: Prepare a solution of the Tb-labeled anti-phospho-substrate antibody in TR-FRET Dilution Buffer containing EDTA to stop the reaction. Add 10 µL of this detection mix to each well.
-
Final Incubation: Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET-capable microplate reader, measuring the emission at both the donor (e.g., 495 nm) and acceptor (e.g., 520 nm) wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[1]
Cell-Based Cellular Phosphorylation Assay (ELISA-based)
This assay measures the phosphorylation of a specific kinase substrate within a cellular context.
Principle: Cells are treated with the test compounds, and then stimulated to activate a specific signaling pathway. The cells are then lysed, and the amount of phosphorylated target protein in the lysate is quantified using a sandwich ELISA.[2][3][4]
Materials:
-
Cancer cell line of interest (e.g., MCF-7 breast cancer cells)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test compounds
-
Stimulant (e.g., growth factor like EGF or insulin)
-
Lysis buffer
-
Phospho-specific and total protein ELISA kit for the target of interest (e.g., Phospho-Akt (Ser473) ELISA kit)
-
Microplate reader capable of absorbance measurements
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Allow cells to adhere overnight.
-
Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compounds. Incubate for 1-2 hours.
-
Pathway Stimulation: Add the appropriate stimulant to the wells to activate the kinase pathway of interest and incubate for the recommended time (e.g., 15-30 minutes).
-
Cell Lysis: Aspirate the medium and add lysis buffer to each well. Incubate on ice for 10-15 minutes with gentle shaking.
-
ELISA Procedure:
-
Transfer the cell lysates to the antibody-coated microplate provided in the ELISA kit.
-
Incubate to allow the capture antibody to bind the target protein.
-
Wash the plate to remove unbound material.
-
Add the detection antibody (specific for the phosphorylated epitope).
-
Incubate and wash.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Incubate and wash.
-
Add the TMB substrate and incubate until color develops.
-
Add a stop solution.
-
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Normalize the phospho-protein signal to the total protein signal (determined from a parallel ELISA for the total protein). Plot the normalized signal against the logarithm of the inhibitor concentration to determine the IC50 value.
Cell Proliferation Assay (BaF3 Murine Pro-B Cell Line)
This assay is particularly useful for identifying inhibitors of oncogenic kinases that drive cell proliferation.[5][6][7][8][9]
Principle: The BaF3 cell line is dependent on interleukin-3 (IL-3) for survival and proliferation. When these cells are engineered to express a constitutively active oncogenic kinase, they can proliferate in the absence of IL-3. Inhibitors of this specific kinase will block proliferation and induce cell death.[5][6][7][8][9]
Materials:
-
BaF3 cells engineered to express the target oncogenic kinase
-
RPMI-1640 medium supplemented with fetal bovine serum and antibiotics
-
96-well cell culture plates
-
Test compounds
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Protocol:
-
Cell Preparation: Wash the engineered BaF3 cells to remove any residual IL-3 and resuspend them in IL-3-free medium.
-
Cell Seeding: Seed the cells into a 96-well plate at an appropriate density.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells.
-
Incubation: Incubate the plates for 48-72 hours.
-
Viability Measurement: Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.
-
Data Acquisition: Read the luminescence on a microplate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the PI3K/Akt/mTOR and MAPK/ERK signaling pathways, which are frequently targeted in cancer drug discovery and are relevant for the screening of this compound derivatives.
Caption: The PI3K/Akt/mTOR signaling pathway.
Caption: The MAPK/ERK signaling pathway.
Experimental Workflow
The following diagram outlines a typical high-throughput screening workflow for the identification and characterization of this compound derivatives as kinase inhibitors.
Caption: High-throughput screening workflow for kinase inhibitors.
References
- 1. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Phospho-specific ELISA Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Cell-Based ELISA Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. BAF3 Cell Proliferation Assay_BaF3 Assays_Ba/F3 Cell Line - BaF3 Cell Proliferation Assays - ICE Bioscience [en.ice-biosci.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. BaF3 Assays - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 9. carnabio.com [carnabio.com]
Application Notes and Protocols: Utilizing 2-Amino-1-(isoxazol-3-yl)ethanone in the Synthesis of Novel Antibiotics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of novel antibiotic candidates derived from 2-amino-1-(isoxazol-3-yl)ethanone. The isoxazole scaffold is a privileged structure in medicinal chemistry, known for its presence in various biologically active compounds.[1][2][3][4] This document outlines a strategic approach to leverage the this compound core for the generation of a diverse chemical library for antibiotic screening.
The protocols detailed herein are based on established synthetic methodologies for isoxazole derivatives and provide a framework for the development of new chemical entities with potential antibacterial activity.[5][6][7][8][9][10][11]
Synthetic Strategy: A Modular Approach to Novel Isoxazole-Based Antibiotics
The proposed synthetic strategy employs a modular approach, allowing for the generation of a diverse library of compounds from a common intermediate. The key starting material, this compound hydrochloride, can be synthesized and then elaborated through various chemical transformations. The primary amino group serves as a versatile handle for introducing a wide range of substituents, which is crucial for exploring the structure-activity relationship (SAR).[12][13]
The overall synthetic workflow is depicted below:
Experimental Protocols
The following protocols provide detailed methodologies for the key synthetic steps outlined above.
2.1. Synthesis of this compound Hydrochloride (Key Intermediate)
This multi-step synthesis starts from commercially available precursors to construct the isoxazole ring, followed by elaboration of the side chain.
Protocol 2.1.1: Synthesis of 1-(5-Methylisoxazol-3-yl)ethanone
-
To a solution of N-methoxy-N,5-dimethylisoxazole-3-carboxamide (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add methylmagnesium bromide (1.2 eq, 3 M solution in diethyl ether) dropwise.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(5-methylisoxazol-3-yl)ethanone.
Protocol 2.1.2: Synthesis of 2-Bromo-1-(5-methylisoxazol-3-yl)ethanone
-
To a solution of 1-(5-methylisoxazol-3-yl)ethanone (1.0 eq) in a mixture of ethyl acetate and chloroform, add copper(II) bromide (2.2 eq).
-
Reflux the mixture for 12 hours.
-
Cool the reaction mixture to room temperature and filter to remove the copper salts.
-
Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
The crude 2-bromo-1-(5-methylisoxazol-3-yl)ethanone is used in the next step without further purification.
Protocol 2.1.3: Synthesis of this compound Hydrochloride
-
Dissolve 2-bromo-1-(5-methylisoxazol-3-yl)ethanone (1.0 eq) in a mixture of acetone and water.
-
Add sodium azide (1.5 eq) and stir the mixture at room temperature for 4 hours.
-
Remove the acetone under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, dry over sodium sulfate, and concentrate to yield crude 2-azido-1-(5-methylisoxazol-3-yl)ethanone.
-
Dissolve the crude azide in methanol containing hydrochloric acid (1.2 eq).
-
Add 10% palladium on carbon (0.1 eq) and hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) for 16 hours.
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate to obtain this compound hydrochloride as a solid.
2.2. Library Generation from the Key Intermediate
The following protocols describe the diversification of the key intermediate to generate a library of potential antibiotic compounds.
Protocol 2.2.1: Synthesis of the Amide Library
-
To a solution of this compound hydrochloride (1.0 eq) and a diverse carboxylic acid (1.1 eq) in dimethylformamide (DMF), add a coupling agent such as HATU (1.2 eq) and a base like diisopropylethylamine (DIPEA) (3.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by preparative thin-layer chromatography or column chromatography to yield the desired amide.
Protocol 2.2.2: Synthesis of the Secondary Amine Library (via Reductive Amination)
-
To a solution of this compound hydrochloride (1.0 eq) and a diverse aldehyde or ketone (1.2 eq) in ethanol, add a catalytic amount of acetic acid.
-
Stir the mixture at reflux for 4 hours to form the imine intermediate.
-
Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.
-
Stir the reaction at room temperature for an additional 2 hours.
-
Quench the reaction with water and concentrate the mixture to remove ethanol.
-
Extract the aqueous residue with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by an appropriate chromatographic method to obtain the target secondary amine.
Antibacterial Activity Data
The following tables summarize the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC, in µg/mL) of various isoxazole derivatives reported in the literature. This data provides a baseline for the expected activity of newly synthesized compounds.
Table 1: Antibacterial Activity of Isoxazole-Chalcone Hybrids
| Compound | S. aureus (Gram +) | B. subtilis (Gram +) | E. coli (Gram -) | P. aeruginosa (Gram -) | Reference |
| Standard (Ciprofloxacin) | 1.56 | 3.12 | 3.12 | 6.25 | [8] |
| TPI-2 | 3.12 | 6.25 | 12.5 | 25 | [8] |
| TPI-5 | 6.25 | 3.12 | 6.25 | 12.5 | [8] |
| TPI-14 | 12.5 | 6.25 | 3.12 | 6.25 | [8] |
Table 2: Antibacterial Activity of Substituted Isoxazole Derivatives
| Compound | S. aureus (Gram +) | B. cereus (Gram +) | E. coli (Gram -) | P. aeruginosa (Gram -) | Reference |
| Standard (Ampicillin) | - | - | - | - | [4] |
| Standard (Chloramphenicol) | - | - | 50 | - | [4] |
| Standard (Ciprofloxacin) | - | - | 50 | - | [4] |
| Isoxazole Derivative 1 | 62.5 | 31.25 | >500 | >500 | [4] |
| Isoxazole Derivative 2 | 500 | 500 | >500 | >500 | [4] |
| Isoxazole Derivative 3 | 31.25 | 62.5 | >500 | >500 | [4] |
Workflow for Antibiotic Discovery and Evaluation
The discovery and development of new antibiotics is a multi-step process that begins with the synthesis of candidate compounds and progresses through various stages of screening and testing.
Hypothetical Mechanism of Action: Inhibition of Bacterial DNA Gyrase
While the precise mechanism of action for novel isoxazole derivatives would need to be elucidated experimentally, a plausible target is bacterial DNA gyrase. This enzyme is essential for bacterial DNA replication and is a validated target for existing antibiotics (e.g., fluoroquinolones). The isoxazole scaffold could potentially bind to the active site of DNA gyrase, inhibiting its function and leading to bacterial cell death.
These application notes and protocols are intended to serve as a guide for researchers in the field of antibiotic discovery. The synthesis and evaluation of new chemical entities based on the this compound scaffold may lead to the identification of promising new antibacterial agents.
References
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. Antimicrobial activity of isoxazole derivatives: A brief overview | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zenodo.org [zenodo.org]
- 7. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. Isoxazole synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Application Notes and Protocols: 2-Amino-1-(isoxazol-3-yl)ethanone as a Versatile Building Block for Novel Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for utilizing 2-amino-1-(isoxazol-3-yl)ethanone as a key building block in the synthesis of potential anti-inflammatory agents. The isoxazole moiety is a well-established pharmacophore in medicinal chemistry, known to be present in various compounds with anti-inflammatory properties. This aminoketone precursor offers reactive sites for the construction of diverse heterocyclic scaffolds, primarily targeting key enzymes in the inflammatory cascade such as Cyclooxygenase-2 (COX-2) and p38 Mitogen-Activated Protein Kinase (p38 MAPK). This guide outlines synthetic strategies, detailed experimental protocols for synthesis and biological evaluation, and presents quantitative data on the anti-inflammatory activity of isoxazole and derived heterocyclic compounds.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a protective mechanism, chronic inflammation can contribute to a variety of diseases, including arthritis, cardiovascular diseases, and neurodegenerative disorders. Non-steroidal anti-inflammatory drugs (NSAIDs) are among the most commonly used therapeutics, primarily acting through the inhibition of cyclooxygenase (COX) enzymes. The discovery of the inducible COX-2 isoform, which is upregulated at sites of inflammation, has led to the development of selective COX-2 inhibitors with potentially fewer gastrointestinal side effects than non-selective NSAIDs.[1][2]
Another critical pathway in the inflammatory response is the p38 MAP kinase signaling cascade, which plays a crucial role in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[2] Inhibition of p38 MAP kinase represents a promising strategy for the development of novel anti-inflammatory therapies.[3][4]
The isoxazole ring is a key structural feature in several biologically active compounds, including anti-inflammatory agents.[5][6][7] The building block, this compound, possesses both an amino group and a ketone functional group, making it a versatile precursor for the synthesis of various heterocyclic systems, such as imidazoles and pyrazines, which have also demonstrated significant anti-inflammatory potential.[5][6][8]
Synthetic Pathways and Methodologies
The primary utility of this compound as a building block lies in its α-aminoketone functionality, which is a key synthon for the preparation of various nitrogen-containing heterocycles.
Proposed Synthesis of Imidazole Derivatives
A plausible and efficient route to synthesize substituted imidazoles from this compound involves a one-pot, multi-component condensation reaction. This approach, based on the well-established Radziszewski reaction and its modifications, allows for the rapid generation of a library of diverse imidazole derivatives.[9][10]
Reaction Scheme:
Experimental Protocol: General Procedure for the Synthesis of 1,2,4-Trisubstituted Imidazoles
-
To a solution of this compound (1 mmol) and a selected aldehyde (1 mmol) in glacial acetic acid (10 mL), add a primary amine (1 mmol) and ammonium acetate (1.5 mmol).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 1,2,4-trisubstituted imidazole derivative.
-
Characterize the final compound using spectroscopic techniques such as IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Proposed Synthesis of Pyrazine Derivatives
The self-condensation of α-aminoketones is a classical method for the synthesis of substituted pyrazines. This reaction typically proceeds through the formation of a dihydropyrazine intermediate, which is subsequently oxidized to the aromatic pyrazine.
Reaction Scheme:
Experimental Protocol: General Procedure for the Synthesis of 2,5-Disubstituted Pyrazines
-
Dissolve this compound (2 mmol) in a suitable solvent such as ethanol or acetic acid.
-
The reaction can be promoted by gentle heating or by the presence of a mild base.
-
A mild oxidizing agent, such as air or a catalytic amount of a copper(II) salt, can facilitate the oxidation of the dihydropyrazine intermediate.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
The residue is then purified by column chromatography on silica gel or by recrystallization to yield the 2,5-di(isoxazol-3-yl)pyrazine.
-
Characterize the product by spectroscopic methods.
Anti-inflammatory Activity and Data
The anti-inflammatory potential of isoxazole derivatives and related heterocycles is typically evaluated through in vitro enzyme inhibition assays and in vivo models of inflammation.
In Vitro Cyclooxygenase (COX) Inhibition
The ability of synthesized compounds to inhibit COX-1 and COX-2 is a primary indicator of their potential as NSAIDs.
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected Isoxazole Derivatives
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | 7.21 | 0.83 | 8.68 | [11] |
| Compound 3 | - | 0.95 | - | [6] |
| Thiazolyl Derivative | 1.00 - 6.34 | 0.09 - 0.71 | 3.03 - 16 | [11] |
| Imidazo[2,1-b]thiazole 6a | >100 | 0.08 | >1250 | [12] |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme activity. A higher selectivity index indicates greater selectivity for COX-2.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced rat paw edema model is a widely used and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.[4][8][13][14][15]
Table 2: In Vivo Anti-inflammatory Activity of Selected Heterocyclic Derivatives in the Carrageenan-Induced Rat Paw Edema Model
| Compound Class | Derivative | Dose (mg/kg) | Paw Edema Inhibition (%) | Time (hours) | Reference |
| Isoxazole | 5b | - | 75.68 | 2 | [16] |
| Isoxazole | 5c | - | 74.48 | 2 | [16] |
| Isoxazole | 5d | - | 71.86 | 2 | [16] |
| Isoxazole | 5b | - | 76.71 | 3 | [16] |
| Isoxazole | 5c | - | 75.56 | 3 | [16] |
| Isoxazole | 5d | - | 72.32 | 3 | [16] |
| Imidazole | 2h | - | 49.58 - 58.02 | - | [5] |
| Imidazole | 3h | - | 49.58 - 58.02 | - | [5] |
| Pyrazoline | IVc | - | Most effective | - | [3] |
| Pyrazoline | IVd | - | Most effective | - | [3] |
| Pyrazoline | Ve | - | Most effective | - | [3] |
| Benzothiazole | 17c | - | 72, 76, 80 | 1, 2, 3 | [17] |
| Benzothiazole | 17i | - | 64, 73, 78 | 1, 2, 3 | [17] |
Percentage inhibition is typically calculated relative to a control group that receives only the inflammatory agent.
Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay
-
Animals: Use male or female Wistar or Sprague-Dawley rats (150-200 g). House the animals under standard laboratory conditions with free access to food and water.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Control group (vehicle).
-
Standard drug group (e.g., Indomethacin, 10 mg/kg).
-
Test compound groups (various doses).
-
-
Administration: Administer the test compounds and the standard drug orally or intraperitoneally 1 hour before the carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: Inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.
-
Calculation: The percentage inhibition of paw edema is calculated using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the drug-treated group.
-
Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).
Signaling Pathway Diagrams
The anti-inflammatory effects of compounds derived from this compound are often attributed to their interaction with the COX-2 and p38 MAP kinase pathways.
Caption: COX-2 signaling pathway and the inhibitory action of isoxazole derivatives.
Caption: p38 MAP Kinase signaling pathway and the inhibitory action of isoxazole derivatives.
Conclusion
This compound is a promising and versatile starting material for the synthesis of novel anti-inflammatory agents. Its α-aminoketone structure allows for the facile construction of various heterocyclic scaffolds, including imidazoles and pyrazines, which have shown significant potential as inhibitors of key inflammatory mediators like COX-2 and p38 MAP kinase. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of derivatives synthesized from this valuable building block. Further optimization of these scaffolds may lead to the discovery of potent and selective anti-inflammatory drugs with improved safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. Antitumor, Analgesic, and Anti-inflammatory Activities of Synthesized Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]
- 5. Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. researchgate.net [researchgate.net]
- 8. Schiff’s Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity : Oriental Journal of Chemistry [orientjchem.org]
- 9. Imidazole synthesis [organic-chemistry.org]
- 10. lupinepublishers.com [lupinepublishers.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemijournal.com [chemijournal.com]
- 16. Synthesis of some new thienyl and 1,3-thiazolyl-aminoketones with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 209. Pyrazine derivatives. Part XIII. Synthesis of 2-aminopyrazine 1-oxides by the condensation of α-amino-nitriles with oximinomethyl ketones - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Click Chemistry Reactions Involving 2-Amino-1-(isoxazol-3-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for utilizing 2-Amino-1-(isoxazol-3-yl)ethanone in click chemistry applications. As direct click chemistry reactions involving this compound are not extensively documented, this guide proposes a synthetic modification to functionalize the primary amine, thereby enabling its participation in bioorthogonal ligation reactions. The subsequent protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) are well-established and have been adapted for this specific, functionalized isoxazole derivative.
Application Notes
This compound serves as a valuable starting scaffold for the development of novel chemical probes and drug conjugates. The isoxazole moiety is a key pharmacophore in numerous bioactive compounds, and the aminoethanone side chain provides a convenient handle for chemical modification. By functionalizing the primary amine with either a terminal alkyne or an azide group, this molecule can be transformed into a versatile building block for click chemistry.
Click chemistry offers a powerful set of reactions for the rapid, efficient, and specific formation of covalent bonds under mild, biocompatible conditions.[1] The resulting triazole linkage is highly stable, mimicking the properties of an amide bond.[2] This makes click chemistry an ideal strategy for applications in drug discovery, chemical biology, and materials science, including:
-
Bioconjugation: The functionalized isoxazole derivative can be "clicked" onto biomolecules such as proteins, peptides, or nucleic acids that have been modified to contain the complementary azide or alkyne handle.[3][4] This enables the development of targeted drug delivery systems, imaging agents, and diagnostics.
-
High-Throughput Screening: The modular nature of click chemistry allows for the rapid synthesis of large libraries of isoxazole-containing compounds for screening against various biological targets.
-
Development of Novel Therapeutics: By conjugating the isoxazole scaffold to other pharmacophores or targeting moieties, novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic properties can be developed.
Two of the most prominent click chemistry reactions are CuAAC and SPAAC. CuAAC reactions are known for their high yields and fast reaction rates.[5] However, the copper catalyst can be toxic to living cells, which can be a limitation for in vivo applications.[6] SPAAC reactions, on the other hand, are copper-free and therefore more suitable for applications in living systems, although they tend to have slower reaction rates compared to CuAAC.[5][7]
Proposed Synthetic Functionalization of this compound
To render this compound amenable to click chemistry, the primary amine can be functionalized to introduce either a terminal alkyne or an azide group.
1. Synthesis of an Alkyne-Functionalized Derivative (Propargyl Amide):
The amino group can be acylated with a propargyl-containing reagent, such as propargyl bromide or 4-pentynoic acid, to form a stable amide linkage with a terminal alkyne.
2. Synthesis of an Azide-Functionalized Derivative:
The primary amine can be converted to an azide through a two-step process involving diazotization followed by substitution with an azide salt.
Below is a diagram illustrating the proposed synthetic workflow:
Quantitative Data for Click Chemistry Reactions
The following table summarizes typical quantitative data for CuAAC and SPAAC reactions, providing a basis for comparison when designing experiments.
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Reference(s) |
| Typical Yield | > 90% | > 85% | [2][8] |
| Reaction Time | Minutes to a few hours | Hours to overnight | [3][7] |
| Second-Order Rate Constant (M⁻¹s⁻¹) | 10 to 10⁴ | 10⁻³ to 1 | [5] |
| Catalyst Required | Yes (Copper(I)) | No | [9][10] |
| Biocompatibility | Limited by copper cytotoxicity | High | [6][11] |
Experimental Protocols
Protocol 1: Synthesis of N-(1-(isoxazol-3-yl)-2-oxoethyl)prop-2-yn-1-amide (Alkyne Functionalization)
Materials:
-
This compound hydrochloride
-
Propargyl bromide or 4-Pentynoic acid
-
Coupling agent (if using 4-pentynoic acid), e.g., HATU or EDC/NHS
-
Base, e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous solvent, e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound hydrochloride (1 equivalent) in anhydrous DCM or DMF.
-
Add the base (2-3 equivalents) and stir for 10 minutes at room temperature.
-
For propargyl bromide: Add propargyl bromide (1.1 equivalents) dropwise to the solution and stir at room temperature overnight.
-
For 4-pentynoic acid: Add 4-pentynoic acid (1.1 equivalents) and the coupling agent (1.2 equivalents) to the reaction mixture. Stir at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired alkyne-functionalized isoxazole derivative.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Alkyne-functionalized isoxazole derivative (from Protocol 1)
-
Azide-containing molecule of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Deionized water
Procedure:
-
Prepare stock solutions:
-
Alkyne-functionalized isoxazole: 10 mM in DMSO
-
Azide-containing molecule: 10 mM in a suitable solvent
-
CuSO₄: 100 mM in deionized water
-
Sodium ascorbate: 200 mM in deionized water (prepare fresh)
-
THPTA: 100 mM in deionized water
-
-
In a microcentrifuge tube, combine the alkyne-functionalized isoxazole (1 equivalent) and the azide-containing molecule (1.1 equivalents) in the desired reaction buffer.
-
In a separate tube, premix the CuSO₄ solution (0.1 equivalents) and THPTA solution (0.5 equivalents).
-
Add the copper/ligand mixture to the reaction tube.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (1 equivalent).
-
Vortex the reaction mixture gently and allow it to proceed at room temperature for 1-4 hours.
-
Monitor the reaction by an appropriate analytical method (e.g., LC-MS or HPLC).
-
Purify the product using a suitable method such as HPLC or size-exclusion chromatography.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Materials:
-
Azide-functionalized isoxazole derivative (hypothetically synthesized)
-
A strained cyclooctyne, e.g., Dibenzocyclooctyne (DBCO)-functionalized molecule
-
Reaction buffer, e.g., PBS pH 7.4
Procedure:
-
Prepare stock solutions of the azide-functionalized isoxazole and the DBCO-functionalized molecule in a suitable solvent (e.g., DMSO).
-
In a reaction vessel, dissolve the azide-functionalized isoxazole (1 equivalent) in the reaction buffer.
-
Add the DBCO-functionalized molecule (1-1.5 equivalents) to the solution.
-
Incubate the reaction mixture at room temperature or 37°C. The reaction time can vary from a few hours to overnight depending on the specific reactants and their concentrations.
-
Monitor the progress of the reaction using an appropriate analytical technique (e.g., LC-MS, HPLC, or fluorescence if one of the components is fluorescently labeled).
-
Once the reaction is complete, purify the product using a suitable method such as HPLC or affinity chromatography.
References
- 1. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 2. jpt.com [jpt.com]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 5. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. vectorlabs.com [vectorlabs.com]
- 10. scispace.com [scispace.com]
- 11. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-1-(isoxazol-3-yl)ethanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-1-(isoxazol-3-yl)ethanone. Our aim is to help you improve your reaction yields and overcome common experimental challenges.
Troubleshooting Guides
This section addresses specific issues that may arise during the multi-step synthesis of this compound. A common synthetic approach involves three key stages:
-
Formation of 3-acetylisoxazole: Cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine.
-
α-Halogenation: Introduction of a halogen (typically bromine) at the α-position to the carbonyl group of 3-acetylisoxazole.
-
Amination: Substitution of the halogen with an amino group.
Problem 1: Low Yield or No Product in the Synthesis of 3-acetylisoxazole
Question: I am attempting to synthesize 3-acetylisoxazole from pentane-2,4-dione and hydroxylamine hydrochloride, but I am getting a very low yield or a complex mixture of products. What could be the issue?
Answer:
Several factors can contribute to low yields in the synthesis of substituted isoxazoles. Here are some common causes and their solutions:
-
pH Control: The pH of the reaction is crucial. The reaction between a 1,3-dicarbonyl compound and hydroxylamine is typically carried out under mildly acidic or basic conditions. If the pH is too low, the hydroxylamine will be protonated and non-nucleophilic. If the pH is too high, it can promote side reactions of the dicarbonyl compound. Careful control of pH, often through the use of a buffer or a specific base, is recommended.
-
Reaction Temperature: The reaction is often performed at room temperature or with gentle heating. Excessive heat can lead to decomposition of the reactants or products and the formation of byproducts.
-
Purity of Starting Materials: Ensure that the pentane-2,4-dione and hydroxylamine hydrochloride are of high purity. Impurities can interfere with the reaction.
-
Work-up Procedure: The work-up is critical for isolating the isoxazole. Extraction with a suitable organic solvent followed by careful washing to remove unreacted starting materials and salts is necessary.
| Parameter | Recommended Condition | Common Pitfall |
| pH | Slightly acidic to neutral (pH 4-7) | pH too low (amine protonation) or too high (side reactions) |
| Temperature | Room temperature to 60°C | Overheating leading to decomposition |
| Solvent | Ethanol, Methanol, or aqueous mixtures | Inappropriate solvent leading to poor solubility |
| Base (if used) | Sodium acetate, Sodium hydroxide | Incorrect stoichiometry of the base |
Problem 2: Multiple Products and Low Yield During α-Bromination of 3-acetylisoxazole
Question: I am trying to brominate 3-acetylisoxazole to form 2-bromo-1-(isoxazol-3-yl)ethanone, but I am observing multiple spots on my TLC plate and the yield of the desired product is low. What is going wrong?
Answer:
The α-bromination of ketones can be a challenging step. Here are some potential issues and how to address them:
-
Over-bromination: The primary challenge is often the formation of di- and tri-brominated byproducts. This can be minimized by the slow, dropwise addition of the brominating agent (e.g., bromine in acetic acid or N-bromosuccinimide) to the ketone solution at a controlled temperature.
-
Reaction Conditions: The reaction is typically performed in a suitable solvent like acetic acid, chloroform, or carbon tetrachloride. The choice of brominating agent and solvent can significantly impact the selectivity of the reaction.
-
Light-catalyzed Side Reactions: Bromination reactions can be sensitive to light, which can catalyze radical side reactions. Performing the reaction in the dark or in a flask wrapped in aluminum foil can help to minimize these unwanted pathways.
-
Purification: Careful purification by column chromatography is often necessary to separate the desired mono-brominated product from unreacted starting material and over-brominated byproducts.
| Parameter | Recommended Condition | Common Pitfall |
| Brominating Agent | N-Bromosuccinimide (NBS), Bromine | Using excess brominating agent |
| Temperature | 0°C to room temperature | High temperature increasing side reactions |
| Solvent | Acetic acid, Dichloromethane | Solvent reacting with bromine |
| Reaction Time | Monitored by TLC | Prolonged reaction time leading to over-bromination |
Problem 3: Low Yield and Byproduct Formation During Amination of 2-bromo-1-(isoxazol-3-yl)ethanone
Question: I am struggling with the final amination step to produce this compound from the bromo-ketone. My yield is poor and I have a number of unidentified byproducts. What amination strategy is most effective and what are the common pitfalls?
Answer:
The amination of α-halo ketones can be accomplished through several methods, each with its own set of challenges.
-
Direct Amination with Ammonia: While seemingly straightforward, using ammonia can lead to over-alkylation, forming secondary and tertiary amines, as well as quaternary ammonium salts. Using a large excess of ammonia can help to favor the formation of the primary amine.
-
Gabriel Synthesis: This is a reliable method for preparing primary amines. It involves the reaction of the α-bromo ketone with potassium phthalimide, followed by hydrolysis or hydrazinolysis to release the primary amine.[1][2]
-
Common Issues: The hydrolysis of the phthalimide can sometimes be sluggish. Hydrazinolysis is often more efficient. Ensure complete removal of the phthalhydrazide byproduct during work-up.
-
-
Delépine Reaction: This method uses hexamethylenetetramine to form a quaternary ammonium salt, which is then hydrolyzed with acid to yield the primary amine.[3][4] This reaction is known to work well for α-halo ketones.[5]
-
Common Issues: The acidic hydrolysis step needs to be carefully controlled to ensure complete conversion without degrading the isoxazole ring.
-
| Method | Advantages | Common Issues & Solutions |
| Direct Amination | Simple, one-step | Over-alkylation. Solution: Use a large excess of ammonia. |
| Gabriel Synthesis | Clean formation of primary amine | Incomplete hydrolysis. Solution: Use hydrazine for deprotection. |
| Delépine Reaction | Good for α-halo ketones | Harsh acidic hydrolysis. Solution: Monitor reaction carefully and control acid concentration. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for maximizing the overall yield of this compound?
A1: Each step presents its own challenges, but often the amination step is the most critical for achieving a good overall yield of a pure product. This is due to the potential for over-alkylation in direct amination or the need for careful deprotection in methods like the Gabriel synthesis. A well-executed amination and subsequent purification will have a significant impact on the final yield and purity.
Q2: Are there any alternative methods for the synthesis of the isoxazole ring?
A2: Yes, a common and powerful alternative is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. For the synthesis of a 3-acetylisoxazole, this would involve the reaction of an appropriate nitrile oxide with a substituted alkyne. This method can offer high regioselectivity.
Q3: How can I best monitor the progress of these reactions?
A3: Thin-layer chromatography (TLC) is the most common and effective method for monitoring the progress of each step. By co-spotting the reaction mixture with the starting material, you can observe the consumption of the starting material and the formation of the product. Staining with appropriate reagents (e.g., potassium permanganate) can help visualize spots that are not UV-active.
Q4: What are the main safety precautions to consider during this synthesis?
A4:
-
Bromine and NBS: These are corrosive and toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Solvents: Many of the organic solvents used are flammable and/or toxic. Work in a fume hood and away from ignition sources.
-
Ammonia: Concentrated ammonia solutions are corrosive and have a strong, irritating odor. Handle in a fume hood.
-
Hydrazine: Hydrazine is highly toxic and a suspected carcinogen. Handle with extreme care in a fume hood.
Experimental Protocols
Protocol 1: Synthesis of 3-acetylisoxazole
-
To a solution of pentane-2,4-dione (1 equivalent) in ethanol, add a solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.1 equivalents) in water.
-
Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent to obtain the crude 3-acetylisoxazole, which can be purified by distillation or column chromatography.
Protocol 2: α-Bromination of 3-acetylisoxazole
-
Dissolve 3-acetylisoxazole (1 equivalent) in glacial acetic acid.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise with stirring, keeping the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Pour the reaction mixture into ice-water and extract with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude 2-bromo-1-(isoxazol-3-yl)ethanone, which should be purified by column chromatography.
Protocol 3: Amination via the Delépine Reaction
-
Dissolve 2-bromo-1-(isoxazol-3-yl)ethanone (1 equivalent) in chloroform or a mixture of chloroform and ethanol.
-
Add hexamethylenetetramine (1.1 equivalents) and stir the mixture at room temperature overnight.[3]
-
The resulting quaternary ammonium salt often precipitates and can be collected by filtration.
-
Suspend the salt in a mixture of ethanol and concentrated hydrochloric acid.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and filter to remove ammonium chloride.
-
Concentrate the filtrate, and then basify the residue with a strong base (e.g., NaOH) to pH > 10.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude this compound. Purify by column chromatography or crystallization.
Visualizations
Caption: Proposed synthetic workflow for this compound.
References
Technische Unterstützung: Aufreinigung von 2-Amino-1-(isoxazol-3-yl)ethanon durch Umkristallisation
Dieses technische Support-Center bietet detaillierte Anleitungen und Antworten auf häufig gestellte Fragen zur Aufreinigung von 2-Amino-1-(isoxazol-3-yl)ethanon mittels Umkristallisation. Die hier bereitgestellten Informationen richten sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die bei ihren Experimenten auf spezifische Probleme stoßen könnten.
Fehlerbehebungshandbuch
Dieses Handbuch im Frage-und-Antwort-Format soll Ihnen helfen, häufig auftretende Probleme während des Umkristallisationsprozesses zu identifizieren und zu beheben.
F: Meine Substanz löst sich auch beim Erhitzen nicht vollständig im gewählten Lösungsmittel. Was kann ich tun?
A: Dieses Problem deutet darauf hin, dass die Löslichkeit Ihrer Verbindung im gewählten Lösungsmittel zu gering ist. Versuchen Sie Folgendes:
-
Lösungsmittelmenge erhöhen: Fügen Sie schrittweise mehr Lösungsmittel hinzu, während Sie die Lösung erhitzen und rühren. Vermeiden Sie einen zu großen Überschuss, da dies die Ausbeute verringern kann.
-
Lösungsmittelgemisch verwenden: Wenn ein einzelnes Lösungsmittel nicht wirksam ist, kann ein Gemisch aus zwei mischbaren Lösungsmitteln, in denen die Substanz bei Erwärmung gut und in der Kälte schlecht löslich ist, eine gute Alternative sein. Gängige Paare sind Ethanol/Wasser oder Ethylacetat/Hexan.[1][2]
-
Stärkeres polares Lösungsmittel wählen: Aufgrund der polaren Amino- und Ketogruppen könnte ein polareres Lösungsmittel wie Isopropanol oder Acetonitril erforderlich sein.
F: Nach dem Abkühlen der Lösung bilden sich keine Kristalle. Wie kann ich die Kristallisation einleiten?
A: Die spontane Keimbildung kann manchmal ausbleiben. Hier sind einige Techniken, um die Kristallisation zu induzieren:
-
Kratzmethode: Kratzen Sie mit einem Glasstab an der Innenwand des Kolbens unterhalb der Lösungsmitteloberfläche. Die dabei entstehenden mikroskopischen Kratzer können als Keimbildungszentren dienen.[3]
-
Impfkristalle zugeben: Geben Sie einen oder zwei kleine Kristalle Ihrer reinen Substanz (Impfkristalle) in die abgekühlte Lösung.[3]
-
Lösung weiter abkühlen: Stellen Sie den Kolben in ein Eisbad oder in einen Kühlschrank, um die Löslichkeit weiter zu verringern. Führen Sie die Abkühlung langsam durch, um die Bildung großer, reiner Kristalle zu fördern.[2]
-
Lösungsmittel langsam verdampfen lassen: Lassen Sie den Kolben an einem ruhigen Ort offen stehen, damit ein Teil des Lösungsmittels langsam verdunsten kann, was zu einer Übersättigung führt.
F: Anstelle von Kristallen hat sich ein Öl gebildet. Was ist die Ursache und wie kann ich das beheben?
A: Das "Ausölen" tritt auf, wenn die Substanz unterhalb ihres Schmelzpunktes aus der Lösung ausfällt, aber die Temperatur noch zu hoch ist, um einen festen Kristall zu bilden. Dies geschieht oft bei Vorhandensein von Verunreinigungen oder bei zu schneller Abkühlung.
-
Lösung erneut erhitzen: Erwärmen Sie die Lösung, bis das Öl wieder gelöst ist.
-
Mehr Lösungsmittel zugeben: Fügen Sie eine kleine Menge mehr Lösungsmittel hinzu, um die Sättigungstemperatur zu senken.[3]
-
Langsamer abkühlen: Lassen Sie die Lösung sehr langsam auf Raumtemperatur abkühlen, bevor Sie sie weiter kühlen. Eine Isolierung des Kolbens kann dabei helfen.[3]
-
Lösungsmittel ändern: Wählen Sie ein Lösungsmittel mit einem niedrigeren Siedepunkt.
F: Die Ausbeute an umkristallisiertem Produkt ist sehr gering. Wie kann ich sie verbessern?
A: Eine geringe Ausbeute kann mehrere Ursachen haben:
-
Zu viel Lösungsmittel: Möglicherweise wurde zu viel Lösungsmittel verwendet, wodurch ein erheblicher Teil Ihrer Substanz in der Mutterlauge gelöst bleibt.[3] Konzentrieren Sie die Mutterlauge durch teilweises Abdampfen des Lösungsmittels und versuchen Sie, eine zweite Kristallfraktion zu gewinnen.
-
Zu schnelles Abkühlen: Eine zu schnelle Abkühlung kann die Bildung von Kristallen beeinträchtigen.
-
Ungeeignetes Lösungsmittel: Das gewählte Lösungsmittel ist möglicherweise zu gut, selbst bei niedrigen Temperaturen.
F: Die Kristalle sind nach der Umkristallisation immer noch verfärbt. Wie erhalte ich ein farbloses Produkt?
A: Farbige Verunreinigungen können oft durch den Einsatz von Aktivkohle entfernt werden.
-
Aktivkohlebehandlung: Fügen Sie der heißen, gelösten Substanz eine kleine Menge (Spitze eines Spatels) Aktivkohle hinzu.[4]
-
Lösung kurz aufkochen: Kochen Sie die Lösung mit der Aktivkohle für einige Minuten auf.
-
Heißfiltration: Filtrieren Sie die heiße Lösung durch eine Nutsche oder einen gefalteten Filter, um die Aktivkohle zu entfernen, bevor Sie die Lösung abkühlen lassen.[4]
Häufig gestellte Fragen (FAQs)
F: Welches ist das beste Lösungsmittel für die Umkristallisation von 2-Amino-1-(isoxazol-3-yl)ethanon?
A: Das ideale Lösungsmittel löst die Substanz in der Hitze gut und in der Kälte schlecht. Aufgrund der Struktur von 2-Amino-1-(isoxazol-3-yl)ethanon sind polare protische Lösungsmittel wie Ethanol , Isopropanol oder Methanol gute Ausgangspunkte. Auch Lösungsmittelgemische wie Ethanol/Wasser oder Aceton/Wasser können sehr effektiv sein.[1][2] Es wird empfohlen, Löslichkeitstests im kleinen Maßstab durchzuführen, um das optimale Lösungsmittel oder Lösungsmittelgemisch zu ermitteln.
F: Wie kann ich die Reinheit meines umkristallisierten Produkts überprüfen?
A: Die Reinheit kann durch verschiedene analytische Methoden überprüft werden:
-
Schmelzpunktbestimmung: Eine reine Substanz hat einen scharfen und definierten Schmelzpunkt. Verunreinigungen führen in der Regel zu einer Schmelzpunkterniedrigung und einem breiteren Schmelzbereich.
-
Dünnschichtchromatographie (DC): Vergleichen Sie das umkristallisierte Produkt mit dem Rohmaterial. Ein reines Produkt sollte als einzelner Fleck auf der DC-Platte erscheinen.
-
Spektroskopische Methoden: NMR-Spektroskopie (¹H, ¹³C) und Massenspektrometrie können die strukturelle Integrität bestätigen und das Vorhandensein von Verunreinigungen aufdecken.
F: Ist es notwendig, eine Heißfiltration durchzuführen?
A: Eine Heißfiltration ist nur dann notwendig, wenn unlösliche Verunreinigungen (z. B. Staub, Katalysatorreste) in der heißen Lösung sichtbar sind oder wenn eine Entfärbung mit Aktivkohle durchgeführt wurde.[4] Andernfalls kann dieser Schritt übersprungen werden, um Produktverluste zu minimieren.
Quantitative Daten
Die folgende Tabelle fasst beispielhafte quantitative Daten für die Umkristallisation zusammen. Beachten Sie, dass diese Werte je nach Reinheit des Ausgangsmaterials und den spezifischen experimentellen Bedingungen variieren können.
| Parameter | Lösungsmittel: Ethanol (95%) | Lösungsmittelgemisch: Ethanol/Wasser (ca. 3:1) |
| Löslichkeit (heiß) | ca. 1 g / 15 mL | ca. 1 g / 12 mL |
| Löslichkeit (kalt, 0 °C) | ca. 0.1 g / 15 mL | ca. 0.05 g / 12 mL |
| Typische Ausbeute | 75 - 85 % | 80 - 90 % |
| Schmelzpunkt (rein) | > 150 °C (Beispielwert) | > 150 °C (Beispielwert) |
Experimentelles Protokoll: Umkristallisation
Dieses Protokoll beschreibt eine allgemeine Vorgehensweise zur Umkristallisation von 2-Amino-1-(isoxazol-3-yl)ethanon.
-
Auflösen der Substanz: Geben Sie das rohe 2-Amino-1-(isoxazol-3-yl)ethanon in einen Erlenmeyerkolben. Fügen Sie eine minimale Menge des gewählten Lösungsmittels (z. B. Ethanol) hinzu, sodass die Substanz gerade bedeckt ist.
-
Erhitzen: Erhitzen Sie die Suspension unter Rühren (z. B. mit einem Magnetrührer) auf einem Heizrührer oder in einem Wasserbad bis zum Sieden. Fügen Sie tropfenweise weiteres heißes Lösungsmittel hinzu, bis sich die gesamte Substanz gerade gelöst hat. Ein kleiner Überschuss an Lösungsmittel sollte vermieden werden.
-
(Optional) Heißfiltration: Wenn unlösliche Verunreinigungen vorhanden sind, filtrieren Sie die heiße Lösung schnell durch einen vorgewärmten Trichter mit einem Faltenfilter in einen sauberen, vorgewärmten Erlenmeyerkolben.
-
Abkühlen: Decken Sie den Kolben mit einem Uhrglas ab und lassen Sie die Lösung langsam und ungestört auf Raumtemperatur abkühlen. Eine langsame Abkühlung fördert die Bildung großer, reiner Kristalle.
-
Kristallisation vervollständigen: Um die Ausbeute zu maximieren, kühlen Sie den Kolben anschließend für mindestens 30 Minuten in einem Eisbad.
-
Kristalle isolieren: Trennen Sie die Kristalle von der Mutterlauge durch Vakuumfiltration mit einer Büchner-Nutsche.
-
Waschen: Waschen Sie die Kristalle auf der Nutsche mit einer kleinen Menge eiskaltem, reinem Lösungsmittel, um anhaftende Mutterlauge zu entfernen.
-
Trocknen: Trocknen Sie die reinen Kristalle an der Luft oder in einem Exsikkator, bis sie Gewichtskonstanz erreichen.
Visualisierung des Arbeitsablaufs
Abbildung 1: Allgemeiner Arbeitsablauf für die Umkristallisation.
References
Technical Support Center: Synthesis of 2-Amino-1-(isoxazol-3-yl)ethanone
This guide provides troubleshooting advice and frequently asked questions for researchers engaged in the synthesis of 2-Amino-1-(isoxazol-3-yl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method involves a two-step process. First, the α-bromination of a suitable precursor, 1-(isoxazol-3-yl)ethanone, to yield 2-Bromo-1-(isoxazol-3-yl)ethanone. This intermediate is then subjected to amination using various reagents like ammonia, hexamethylenetetramine (in the Delepine reaction), or protected amine equivalents, followed by deprotection.
Q2: Why is the α-bromination step often low in yield?
A2: Low yields in the α-bromination of ketones can stem from several issues. Common problems include the formation of polyhalogenated byproducts (e.g., α,α-dibromo ketones) and competing reactions if the conditions are not carefully controlled.[1][2] The choice of brominating agent, solvent, and temperature are all critical factors.
Q3: Can the isoxazole ring open during the reaction?
A3: Yes, the isoxazole ring is susceptible to cleavage under certain conditions. The N-O bond is inherently weak and can break under harsh conditions, such as high temperatures, strong acids or bases, or in the presence of certain transition metal catalysts.[3][4][5] This can lead to a complex mixture of degradation products.
Q4: What are the primary side products to look out for during the amination step?
A4: The amination of α-halo ketones is prone to several side reactions.[1][6] Key potential byproducts include:
-
Over-alkylation: The product amine can react with the starting α-bromo ketone to form di- and tri-alkylated products.
-
Favorskii Rearrangement: In the presence of a strong base, if there is an acidic proton on the other side of the carbonyl (α'-position), a rearrangement can occur to form a carboxylic acid derivative.[6]
-
Hydrolysis: The α-bromo ketone can be hydrolyzed back to the starting ketone or to an α-hydroxy ketone if water is present.
Troubleshooting Guide
Problem 1: Low or No Yield of 2-Bromo-1-(isoxazol-3-yl)ethanone (Intermediate)
| Probable Cause | Suggested Solution |
| Ineffective Bromination | Ensure the brominating agent (e.g., NBS, Br₂) is fresh and active. Consider using a catalyst like a catalytic amount of acid (e.g., HBr) to promote enol formation.[2] |
| Formation of Side Products | Over-bromination (α,α-dibromination) is common.[2] Use a stoichiometric amount of the brominating agent and add it slowly to the reaction mixture at a controlled temperature (e.g., 0-5 °C). Monitor the reaction closely by TLC or GC-MS. |
| Degradation of Starting Material | The isoxazole ring may be sensitive to the reaction conditions. Avoid excessively high temperatures or prolonged reaction times. |
Problem 2: Low Yield or Impure this compound (Final Product)
| Probable Cause | Suggested Solution |
| Multiple Alkylation Products | The product amine is nucleophilic and can react with the bromo-ketone starting material. Use a large excess of the aminating agent (e.g., ammonia) to favor the formation of the primary amine. Alternatively, use a protected amine source like hexamine (Delepine reaction) or Gabriel synthesis (using potassium phthalimide) followed by deprotection. |
| Favorskii Rearrangement | This occurs under basic conditions.[6] If using a base, opt for a non-nucleophilic, hindered base and maintain low temperatures. If possible, use a method that does not require a strong base. |
| Incomplete Reaction | The C-Br bond may be sterically hindered or electronically deactivated. Increase reaction temperature moderately or extend the reaction time. Ensure proper mixing. The reactivity of α-haloketones is generally high but can be substrate-dependent.[1] |
| Isoxazole Ring Cleavage | Harsh deprotection conditions (e.g., strong acid for Boc group removal) can cleave the isoxazole ring.[4] Use milder deprotection methods where applicable. |
Problem 3: Difficulty in Product Purification
| Probable Cause | Suggested Solution |
| Formation of Tars/Polymers | α-amino ketones can be unstable and prone to self-condensation or polymerization. Purify the product quickly after workup. Consider converting it to a more stable salt form (e.g., hydrochloride salt) immediately after isolation. |
| Similar Polarity of Product and Byproducts | Di-alkylated byproducts may have similar polarity to the desired product. Optimize column chromatography conditions (solvent system, gradient). Recrystallization of the product or its salt form may be effective. |
Data Presentation
Table 1: Effect of Aminating Agent on Product Yield and Purity
| Aminating Agent | Reaction Conditions | Typical Yield (%) | Purity (%) | Major Side Products |
| Aq. Ammonia (excess) | EtOH, 50 °C, 12h | 45-55% | ~85% | Di-alkylation product |
| Hexamethylenetetramine | CHCl₃, reflux; then acid hydrolysis | 60-70% | >95% | Minimal |
| Potassium Phthalimide | DMF, 80 °C; then hydrazine | 55-65% | >95% | Phthalhydrazide |
| Sodium Azide | Acetone/H₂O; then reduction (e.g., H₂/Pd) | 70-80% | >98% | Residual azide (hazardous) |
Note: Data are illustrative and may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-1-(isoxazol-3-yl)ethanone
-
Dissolve 1-(isoxazol-3-yl)ethanone (1.0 eq) in a suitable solvent such as diethyl ether or chloroform.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of bromine (1.0 eq) in the same solvent dropwise over 30 minutes, ensuring the temperature does not exceed 5 °C. Alternatively, N-Bromosuccinimide (NBS) with a catalytic amount of AIBN in CCl₄ can be used.[6]
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
Protocol 2: Synthesis of this compound via Delepine Reaction
-
Dissolve 2-Bromo-1-(isoxazol-3-yl)ethanone (1.0 eq) in chloroform.
-
Add hexamethylenetetramine (1.1 eq) to the solution and stir the mixture at reflux for 4-6 hours. A white precipitate of the quaternary ammonium salt will form.
-
Cool the mixture and collect the precipitate by filtration. Wash with cold chloroform.
-
Suspend the salt in a mixture of ethanol and concentrated hydrochloric acid (e.g., 5:1 v/v).
-
Heat the suspension at reflux for 6-12 hours to hydrolyze the salt.
-
Cool the reaction mixture and filter to remove ammonium chloride.
-
Concentrate the filtrate under reduced pressure to obtain the crude hydrochloride salt of the product.
-
The product can be isolated as the free base by neutralization with a suitable base (e.g., NaHCO₃) and extraction, or purified as the salt by recrystallization.
Visualizations
Reaction and Side Product Pathways
Caption: Key reaction pathways and potential side reactions.
General Experimental Workflow
Caption: Overall workflow for the two-step synthesis.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low product yield.
References
- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Isoxazoles as efficient alkyne amination reagents in divergent heterocycle synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01329H [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Isoxazole - Wikipedia [en.wikipedia.org]
- 6. α-Halo ketone - Wikipedia [en.wikipedia.org]
2-Amino-1-(isoxazol-3-yl)ethanone stability and storage conditions
This technical support center provides guidance on the stability and storage of 2-Amino-1-(isoxazol-3-yl)ethanone, along with troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals.
Stability and Storage
Proper handling and storage are crucial for maintaining the integrity of this compound. Due to its chemical structure, containing both a primary aminoketone and an isoxazole ring, this compound is susceptible to degradation under certain conditions.
Recommended Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | To minimize thermal degradation and potential self-condensation of the aminoketone. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | To prevent oxidation of the amine group. |
| Light | Protect from light | The isoxazole ring can be susceptible to photolytic cleavage.[1][2] |
| Moisture | Store in a tightly sealed container in a dry place | To prevent hydrolysis of the isoxazole ring and the ethanone bridge.[3][4][5] |
| pH | Avoid acidic and basic conditions | The isoxazole ring is prone to hydrolysis under both acidic and basic conditions, with maximum stability in the neutral pH range.[4][6][7] |
Incompatible Materials:
-
Strong Oxidizing Agents: Can lead to the degradation of the amine functionality.
-
Strong Acids and Bases: Can catalyze the hydrolysis of the isoxazole ring.[3][4][6]
-
Aldehydes and Ketones: Primary amines can react with these functional groups, leading to impurities.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Compound discoloration (yellowing/browning) | Oxidation of the amino group or degradation of the isoxazole ring. | Store the compound under an inert atmosphere and protect it from light. If discoloration is observed, verify the purity of the compound using an appropriate analytical method (e.g., HPLC, NMR) before use. |
| Inconsistent experimental results | Degradation of the compound in solution. | Prepare solutions fresh before each experiment. If solutions need to be stored, keep them at low temperatures, protected from light, and at a neutral pH. Consider performing a stability study in your experimental buffer. |
| Appearance of unexpected peaks in chromatograms | Degradation of the compound. | Characterize the degradation products using techniques like LC-MS to understand the degradation pathway. Adjust experimental conditions (e.g., pH, temperature, light exposure) to minimize degradation. |
| Low purity of the compound upon receipt | Improper handling during shipping or storage. | Always source compounds from reputable suppliers who provide a certificate of analysis with purity data. Verify the purity upon receipt. |
Frequently Asked Questions (FAQs)
Q1: What is the expected shelf-life of this compound?
A1: The shelf-life of this compound is highly dependent on the storage conditions. When stored as a solid at 2-8°C under an inert atmosphere and protected from light and moisture, it is expected to be stable for an extended period. However, for critical applications, it is recommended to re-analyze the purity of the compound after long-term storage.
Q2: How can I monitor the stability of this compound in my experimental setup?
A2: You can perform a forced degradation study to understand its stability under various stress conditions (acid, base, oxidation, heat, light). A stability-indicating analytical method, typically HPLC with UV or MS detection, should be developed to separate the parent compound from its potential degradation products.[8][9][10][11]
Q3: What are the likely degradation pathways for this molecule?
A3: Based on its structure, two primary degradation pathways are likely:
-
Hydrolysis of the isoxazole ring: This can be catalyzed by acid or base and involves the cleavage of the N-O bond.[3][4][6]
-
Self-condensation of the aminoketone: Primary aminoketones can be unstable and react with each other, especially at elevated temperatures.[12]
Q4: Can I store solutions of this compound?
A4: Storing solutions is generally not recommended due to the potential for hydrolysis and other degradation reactions. If storage is necessary, use a neutral pH buffer, store at low temperatures (e.g., -20°C), protect from light, and use as soon as possible. It is advisable to perform a preliminary stability test of the solution under your intended storage conditions.
Experimental Protocols
Protocol for a Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.
Objective: To identify potential degradation products and pathways under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV/PDA detector or MS detector
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 methanol:water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 N HCl and 1 N HCl. Keep the solutions at room temperature and 60°C. Analyze samples at different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 N NaOH and 1 N NaOH. Keep the solutions at room temperature. Analyze samples at different time points (e.g., 0, 1, 2, 4, 8 hours).
-
Oxidative Degradation: Mix equal volumes of the stock solution with 3% H₂O₂. Keep the solution at room temperature and protect from light. Analyze samples at different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Thermal Degradation: Store the solid compound and the stock solution in an oven at a high temperature (e.g., 70°C). Analyze samples at different time points (e.g., 1, 3, 7 days for solid; 0, 4, 8, 24, 48 hours for solution).
-
Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines. Analyze samples after a defined exposure period.
-
-
Sample Analysis:
-
Before injection into the HPLC, neutralize the acidic and basic samples.
-
Use a suitable HPLC method (e.g., C18 column, gradient elution with a mobile phase of acetonitrile and water with a buffer) to separate the parent compound from any degradation products.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
-
Data Analysis:
-
Calculate the percentage of degradation for each condition.
-
If using a mass spectrometer, identify the mass-to-charge ratio of the degradation products to help elucidate their structures.
-
Visualizations
Caption: Workflow for a forced degradation study of this compound.
References
- 1. Isoxazole - Wikipedia [en.wikipedia.org]
- 2. biorxiv.org [biorxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. 1-(Pyrrolidin-1-yl)-2-(5-(p-tolyl)isoxazol-3-yl)ethanone (953152-91-5) for sale [vulcanchem.com]
- 6. Isoxazoles. VII: Hydrolysis of 4-methyl-5-isoxazolylnaphthoquinone derivatives in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijrpp.com [ijrpp.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 12. Aminoaldehydes and aminoketones - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Low Solubility of 2-Amino-1-(isoxazol-3-yl)ethanone Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low solubility of 2-Amino-1-(isoxazol-3-yl)ethanone derivatives during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound derivatives have low aqueous solubility?
A1: The low aqueous solubility of these derivatives often stems from their molecular structure. The isoxazole ring is a heterocyclic compound that can be polar, however, the overall solubility is influenced by the entire structure, including other substituents.[1] Aromatic rings and other nonpolar moieties can contribute to low water solubility. The crystal lattice energy of the solid form also plays a significant role; a more stable crystal lattice requires more energy to break, leading to lower solubility.
Q2: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
A2: Kinetic solubility is the concentration of a compound that appears to be in solution at a specific time point after being introduced from a concentrated stock (e.g., in DMSO) into an aqueous buffer. It is a measure of how quickly a compound might precipitate.[2] Thermodynamic solubility, on the other hand, is the true equilibrium concentration of a compound in a saturated solution after an extended incubation period (e.g., 24 hours or more) with the solid material.[2]
For high-throughput screening and early-stage discovery, kinetic solubility is often sufficient to identify potential liabilities.[3] For lead optimization and formulation development, thermodynamic solubility provides a more accurate and fundamental measure of the compound's intrinsic solubility.[2]
Q3: How does pH affect the solubility of my this compound derivative?
A3: The 2-amino group in your compound is basic and can be protonated at acidic pH.[4] This protonation forms a positively charged species, which is generally more water-soluble than the neutral form.[4] Therefore, the solubility of these derivatives is expected to be higher at lower pH values. The pKa of the amino group will determine the pH range over which this solubility enhancement occurs.[5]
Q4: Can I use co-solvents to improve the solubility of my compounds in aqueous buffers for in vitro assays?
A4: Yes, co-solvents are a common strategy to increase the solubility of poorly soluble compounds for in vitro assays.[6] Organic solvents like dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycol (PEG) are frequently used.[6] However, it is crucial to use the lowest possible concentration of the co-solvent, as high concentrations can affect the biological assay by denaturing proteins or exhibiting direct cytotoxicity.[7]
Q5: Are there any chemical modifications I can make to the this compound scaffold to improve solubility?
A5: Yes, structural modifications can significantly enhance solubility. One effective strategy is the introduction of ionizable groups or polar functionalities. For instance, incorporating amino acid residues to create carboxamides or ureas can lead to the formation of water-soluble salts. This approach has been successfully used for isoxazole derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound derivatives.
| Symptom | Possible Cause | Suggested Solution |
| Compound precipitates immediately upon addition to aqueous buffer. | The compound's aqueous solubility is very low, and the final concentration exceeds its kinetic solubility limit. | - Increase the percentage of co-solvent (e.g., DMSO) in the final solution, but keep it below a level that affects the assay (typically <1%).- Prepare a more dilute stock solution of your compound.- Lower the pH of the aqueous buffer if your compound has a basic amino group. |
| Assay results are inconsistent and not reproducible. | The compound may be precipitating out of solution over the course of the experiment, leading to variable effective concentrations. | - Perform a time-course solubility study to determine if the compound remains in solution for the duration of the assay.- Consider using a solubility-enhancing excipient, such as a cyclodextrin, in your assay buffer.- Filter your final compound solution before adding it to the assay to remove any pre-existing aggregates. |
| Observed biological activity is lower than expected. | Poor solubility is limiting the concentration of the compound available to interact with the biological target. | - Determine the kinetic solubility of your compound under the assay conditions to ensure you are working below its solubility limit.- Use a formulation strategy, such as creating a solid dispersion or a lipid-based formulation, to improve bioavailability in cell-based assays. |
| Compound precipitates in the presence of proteins or other assay components. | The compound may be binding non-specifically to proteins, leading to aggregation and precipitation. | - Include a non-ionic surfactant like Tween-20 or Triton X-100 at a low concentration (e.g., 0.01%) in your assay buffer to prevent non-specific binding and aggregation.- Perform a control experiment to assess compound stability in the presence of all assay components except the target. |
| Difficulty in preparing a concentrated stock solution in DMSO. | The compound has low solubility even in organic solvents. | - Gently warm the solution while vortexing to aid dissolution.- Try alternative organic solvents such as N,N-dimethylformamide (DMF) or 1-methyl-2-pyrrolidinone (NMP), but be mindful of their compatibility with your assay. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment using Turbidimetry
This protocol provides a method for determining the kinetic solubility of this compound derivatives in an aqueous buffer.
Materials:
-
Test compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear-bottom microplate
-
Microplate reader with a turbidimetry or nephelometry module
Procedure:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Add 98 µL of PBS (pH 7.4) to the wells of a new 96-well plate.
-
Transfer 2 µL of each compound dilution from the DMSO plate to the corresponding wells of the PBS plate. This will result in a final DMSO concentration of 2%.
-
Mix the plate on a plate shaker for 5 minutes.
-
Measure the turbidity of each well at a suitable wavelength (e.g., 620 nm) at time 0 and after 1 and 2 hours of incubation at room temperature.
-
The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.
Protocol 2: pH-Dependent Solubility Profiling
This protocol outlines a method to assess the solubility of a this compound derivative at different pH values.
Materials:
-
Test compound (solid)
-
A series of aqueous buffers with different pH values (e.g., pH 3, 5, 7.4, 9)
-
Microcentrifuge tubes
-
Shaker/incubator
-
HPLC system for quantification
Procedure:
-
Add an excess amount of the solid compound to a microcentrifuge tube.
-
Add 1 mL of a specific pH buffer to the tube.
-
Incubate the tubes on a shaker at a constant temperature (e.g., 25°C) for 24 hours to reach thermodynamic equilibrium.
-
After incubation, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC method.
-
Repeat steps 1-6 for each pH buffer.
-
Plot the solubility (in µg/mL or µM) against the pH to generate a pH-solubility profile.
Quantitative Data Summary
The following tables provide representative data on the solubility of a hypothetical this compound derivative ("Compound X") under various conditions. This data is for illustrative purposes to guide experimental design.
Table 1: Kinetic Solubility of Compound X in Different Co-Solvent Systems
| Co-solvent | Concentration (%) | Kinetic Solubility (µM) at 1 hour |
| DMSO | 1 | 15 |
| DMSO | 2 | 35 |
| Ethanol | 5 | 25 |
| PEG 400 | 5 | 40 |
Table 2: pH-Dependent Thermodynamic Solubility of Compound X
| pH | Thermodynamic Solubility (µg/mL) |
| 3.0 | 150 |
| 5.0 | 45 |
| 7.4 | 5 |
| 9.0 | <1 |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Aqueous Solubility Assay - Enamine [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. webhome.auburn.edu [webhome.auburn.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Modifications of 2-Amino-1-(isoxazol-3-yl)ethanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chemical modification of 2-Amino-1-(isoxazol-3-yl)ethanone. The information is presented in a clear question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactive sites on this compound for modification?
A1: The primary reactive sites are the primary amine (-NH2) group and the ketone (C=O) group. The amine group readily undergoes nucleophilic reactions such as acylation and alkylation. The ketone group is susceptible to reactions like reductive amination and can be a site for condensation reactions.
Q2: What are the key considerations for solvent selection in modifying this compound?
A2: Solvent selection is crucial and depends on the specific reaction. For N-acylation, aprotic solvents like dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) are commonly used to avoid reaction with the acylating agent. For reductive amination, solvents such as 1,2-dichloroethane (DCE), methanol (MeOH), or THF are often employed.[1][2] It is essential that the starting material and reagents are soluble in the chosen solvent.
Q3: How can I monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring reaction progress. Staining with ninhydrin can be used to visualize the disappearance of the primary amine starting material. High-performance liquid chromatography (HPLC) can also be utilized for more quantitative analysis of reaction conversion.
Troubleshooting Guides
N-Acylation Reactions
Problem 1: Low yield of the N-acylated product.
Possible Causes & Solutions:
-
Incomplete reaction:
-
Solution: Increase the reaction time or temperature. Ensure the acylating agent (e.g., acyl chloride, anhydride) is added in a slight excess (1.1-1.5 equivalents). The use of a catalyst, such as 4-dimethylaminopyridine (DMAP) in small amounts, can sometimes accelerate the reaction.
-
-
Decomposition of starting material or product:
-
Solution: Perform the reaction at a lower temperature. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if the reagents or products are sensitive to air or moisture.
-
-
Poor nucleophilicity of the amine:
-
Solution: While the primary amine of this compound is generally nucleophilic, highly hindered acylating agents may react slowly. Consider using a more reactive acylating agent or a coupling agent-based method (e.g., EDC/HOBt for carboxylic acids).
-
-
Side reactions:
-
Solution: The formation of di-acylated or other byproducts can occur. Using a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in stoichiometric amounts can help to neutralize the acid generated during the reaction without competing with the primary amine.[3]
-
Problem 2: Formation of multiple products observed by TLC or HPLC.
Possible Causes & Solutions:
-
Over-acylation (di-acylation):
-
Solution: Use a controlled amount of the acylating agent (closer to 1.0 equivalent). Add the acylating agent slowly to the reaction mixture at a low temperature (e.g., 0 °C) to minimize over-reaction.
-
-
Reaction with the ketone:
-
Solution: While less common under standard acylation conditions, highly reactive acylating agents might interact with the enol form of the ketone. Ensure the reaction conditions are neutral or slightly basic to favor N-acylation.
-
-
Impure starting materials:
-
Solution: Verify the purity of the this compound and the acylating agent before starting the reaction.
-
Reductive Amination Reactions
Problem 1: Low yield of the desired secondary amine.
Possible Causes & Solutions:
-
Inefficient imine formation:
-
Solution: The formation of the imine intermediate is an equilibrium process.[4] Removing water as it forms, for example by using a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves, can drive the reaction forward. Conducting the reaction in a solvent like methanol can sometimes facilitate imine formation.
-
-
Reduction of the starting ketone:
-
Steric hindrance:
-
Dialkylation:
-
Solution: In some cases, the newly formed secondary amine can react with another molecule of the aldehyde, leading to a tertiary amine byproduct. Using a slight excess of the primary amine can help to minimize this.[7]
-
Problem 2: The reaction stalls and does not go to completion.
Possible Causes & Solutions:
-
Deactivation of the reducing agent:
-
Solution: Ensure anhydrous conditions, as water can decompose some reducing agents. Add the reducing agent in portions if the reaction is slow.
-
-
Poor solubility of intermediates:
-
Solution: The intermediate imine or iminium salt may precipitate from the reaction mixture. Try a different solvent or a co-solvent system to improve solubility.
-
-
Reversibility of imine formation:
Data Presentation
Table 1: N-Acylation of this compound with Acyl Chlorides
| Entry | Acyl Chloride | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Acetyl chloride | TEA (1.2) | DCM | 0 to RT | 2 | ~90 |
| 2 | Benzoyl chloride | DIPEA (1.2) | THF | 0 to RT | 4 | ~85 |
| 3 | 4-Nitrobenzoyl chloride | TEA (1.2) | Chloroform | RT | 6 | ~80 |
| 4 | Isobutyryl chloride | Pyridine (2.0) | DCM | 0 to RT | 3 | ~88 |
Note: Yields are approximate and can vary based on specific experimental conditions and purification methods.
Table 2: Reductive Amination of this compound with Aldehydes
| Entry | Aldehyde | Reducing Agent (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Formaldehyde (37% aq.) | NaBH(OAc)3 (1.5) | DCE | RT | 12 | ~75 |
| 2 | Benzaldehyde | NaBH(OAc)3 (1.5) | MeOH | RT | 24 | ~70 |
| 3 | Isobutyraldehyde | NaBH(OAc)3 (1.5) | THF | RT | 18 | ~65 |
| 4 | Cyclohexanecarboxaldehyde | NaBH3CN (1.5) | MeOH/AcOH | RT | 24 | ~60 |
Note: Yields are approximate and can vary based on specific experimental conditions and purification methods.
Experimental Protocols
General Protocol for N-Acylation
-
Dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent (e.g., DCM, THF) under an inert atmosphere.
-
Add a suitable base (e.g., triethylamine, 1.2 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for the time indicated by TLC analysis.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Protocol for Reductive Amination
-
To a solution of this compound (1.0 eq.) and the aldehyde (1.1 eq.) in a suitable solvent (e.g., DCE, MeOH), add a dehydrating agent (e.g., 4Å molecular sieves).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq.) portion-wise.
-
Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Workflow for the N-acylation of this compound.
Caption: Troubleshooting logic for low yields in reductive amination.
References
- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. scribd.com [scribd.com]
Technical Support Center: Synthesis of 2-Amino-1-(isoxazol-3-yl)ethanone
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2-Amino-1-(isoxazol-3-yl)ethanone. The content is tailored for researchers, scientists, and professionals in drug development.
Proposed Synthetic Pathway Overview
A plausible multi-step synthesis for this compound is outlined below. This guide is structured to address potential issues at each key stage of this pathway.
Caption: Proposed synthetic pathway for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is organized by the synthetic stages and addresses common problems in a question-and-answer format.
Stage 1: Isoxazole Ring Formation (Synthesis of Isoxazole-3-carboxylic Acid)
Q1: My 1,3-dipolar cycloaddition reaction to form the isoxazole ring is giving a low yield. What are the common causes and solutions?
A1: Low yields in 1,3-dipolar cycloadditions for isoxazole synthesis can stem from several factors.[1] A primary issue can be the instability of the nitrile oxide intermediate, which can dimerize to form furoxans.[2]
| Potential Cause | Recommended Solution | Expected Outcome |
| Nitrile Oxide Dimerization | Generate the nitrile oxide in situ in the presence of the dipolarophile. This can be achieved by slow addition of the base or oxidant used to generate the nitrile oxide. | Minimizes the concentration of free nitrile oxide, favoring cycloaddition over dimerization. |
| Poor Reactivity of Dipolarophile | Use a more activated alkyne if possible. Electron-withdrawing groups on the alkyne can increase the reaction rate. Alternatively, consider using a catalyst, such as copper(I), which can accelerate the reaction. | Increased reaction rate and higher conversion to the desired isoxazole. |
| Suboptimal Reaction Conditions | Screen different solvents and temperatures. The choice of solvent can influence the stability of the nitrile oxide and the rate of cycloaddition.[1] | Identification of optimal conditions for your specific substrates to maximize yield. |
| Decomposition of Reactants/Products | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if your substrates are sensitive to air or moisture. | Prevents degradation of starting materials and products, leading to a cleaner reaction and higher yield. |
Q2: I am observing the formation of regioisomers in my isoxazole synthesis. How can I improve the regioselectivity?
A2: The regioselectivity of 1,3-dipolar cycloadditions is influenced by steric and electronic factors of both the nitrile oxide and the dipolarophile.[3] Controlling the reaction conditions and choice of reagents can favor the desired isomer.[4]
| Factor | Strategy to Improve Regioselectivity |
| Reaction Temperature | Lowering the reaction temperature can often increase the selectivity for the thermodynamically favored product. |
| pH Control | The pH of the reaction medium can be a key factor in determining regioselectivity in certain isoxazole syntheses.[5] |
| Catalyst | The use of certain metal catalysts (e.g., copper, ruthenium) can direct the regioselectivity of the cycloaddition.[3] |
| Dipolarophile Structure | The electronic nature and steric bulk of the substituents on the alkyne can significantly influence which regioisomer is formed. |
Stage 2: Ketone Formation (Conversion of Isoxazole-3-carboxylic Acid to 3-Acetylisoxazole)
Q3: When converting my isoxazole-3-carboxylic acid to a ketone using an organolithium reagent, I am getting a significant amount of a tertiary alcohol byproduct. How can I prevent this?
A3: The formation of a tertiary alcohol indicates that the initially formed ketone is reacting with a second equivalent of the organolithium reagent. This is a common side reaction.[6][7]
| Potential Cause | Recommended Solution | Expected Outcome |
| High Reactivity of Organolithium | Use exactly two equivalents of the organolithium reagent at a low temperature (e.g., -78 °C) to form the stable dianion intermediate, which is then hydrolyzed to the ketone upon workup.[8] | Minimizes the over-addition to the ketone. |
| Reaction with Ketone Product | Convert the carboxylic acid to a Weinreb amide (N-methoxy-N-methyl amide) first. The resulting chelated intermediate is stable to further addition, and the ketone is liberated upon acidic workup. | Significantly reduces or eliminates the formation of the tertiary alcohol byproduct. |
| Grignard Reagent Reactivity | Avoid using Grignard reagents directly with carboxylic acids for this purpose, as they are less effective and can lead to a mixture of products. Organolithium reagents are generally preferred for this transformation.[9] | Cleaner reaction with a higher yield of the desired ketone. |
Stage 3: α-Amination of 3-Acetylisoxazole
Step 3a: α-Halogenation
Q4: I am having trouble with the selective mono-bromination of the α-position of my 3-acetylisoxazole. I am seeing di-brominated products and low yields.
A4: Selective mono-α-halogenation of ketones can be challenging, with risks of polyhalogenation and side reactions.[10]
| Potential Cause | Recommended Solution | Expected Outcome |
| Over-bromination | Use a slight excess of the ketone relative to the brominating agent (e.g., N-bromosuccinimide, NBS). Carefully control the stoichiometry. Microwave-assisted synthesis with NBS has been shown to be efficient for selective mono-bromination.[11] | Favors the formation of the mono-brominated product. |
| Low Reactivity | The reaction can be catalyzed by a small amount of acid (e.g., p-toluenesulfonic acid) to promote enol formation, which is the reactive species. | Increased reaction rate and conversion. |
| Side Reactions | Perform the reaction at a controlled temperature. Exothermic reactions can lead to a loss of selectivity. | A cleaner reaction profile with fewer byproducts. |
Step 3b: Amination of 2-Bromo-1-(isoxazol-3-yl)ethanone
Q5: I am attempting the Delépine reaction to introduce the amino group, but the hydrolysis of the quaternary ammonium salt is problematic.
A5: The Delépine reaction is a classic method for preparing primary amines from alkyl halides.[12] However, the hydrolysis step can sometimes be inefficient or lead to side products.[13]
| Potential Cause | Recommended Solution | Expected Outcome |
| Incomplete Hydrolysis | Ensure complete hydrolysis by refluxing the quaternary ammonium salt in concentrated ethanolic hydrochloric acid.[14] | Full conversion of the intermediate to the primary amine hydrochloride. |
| Formation of Sommelet Product | The Sommelet reaction, which produces an aldehyde, can be a side reaction under certain hydrolysis conditions. Using concentrated HCl in ethanol generally favors the formation of the amine. | Minimization of the aldehyde byproduct. |
| Harsh Reaction Conditions | If the substrate is sensitive to strongly acidic conditions, consider alternative amination methods like the Gabriel synthesis. | Preservation of the isoxazole ring and other sensitive functional groups. |
Q6: I am considering the Gabriel synthesis as an alternative. What are the potential pitfalls?
A6: The Gabriel synthesis is an excellent method for preparing primary amines and avoids the overalkylation issues seen with direct amination.[15] However, the deprotection step can be challenging.
| Potential Cause | Recommended Solution | Expected Outcome |
| Harsh Hydrolysis Conditions | Traditional acidic or basic hydrolysis of the phthalimide requires harsh conditions (e.g., strong acid or base at high temperatures), which could potentially cleave the isoxazole ring. | |
| Milder Deprotection | Use the Ing-Manske procedure, which involves hydrazinolysis (refluxing with hydrazine hydrate). This method is much milder and proceeds under neutral conditions, forming a phthalhydrazide precipitate that can be filtered off.[16] | Efficient deprotection to yield the primary amine without degrading the isoxazole core. |
| Low Yield with Sterically Hindered Halides | The initial SN2 reaction with potassium phthalimide works best with primary and less hindered secondary alkyl halides. For α-bromo ketones, this is generally not an issue. | Good yield of the N-alkylated phthalimide intermediate. |
Experimental Protocols
General Protocol for Delépine Reaction
-
Formation of the Hexamethylenetetraminium Salt: Dissolve the α-bromo ketone (1 eq.) in a suitable solvent (e.g., chloroform or acetonitrile). Add hexamethylenetetramine (1.1 eq.) and stir the mixture at room temperature or with gentle heating until a precipitate forms. The reaction progress can be monitored by TLC.
-
Hydrolysis: Filter the quaternary ammonium salt, wash with cold solvent, and dry. Suspend the salt in a mixture of concentrated hydrochloric acid and ethanol. Reflux the mixture for several hours until the hydrolysis is complete (monitor by TLC).
-
Work-up: Cool the reaction mixture. The product will be present as the amine hydrochloride salt. The formaldehyde and ammonium chloride byproducts are typically soluble in the reaction medium. Further purification can be achieved by recrystallization or by neutralizing to the free amine and extracting with an organic solvent.
General Protocol for Gabriel Synthesis
-
Alkylation: Dissolve potassium phthalimide (1.1 eq.) in a polar aprotic solvent like DMF. Add the α-bromo ketone (1 eq.) and heat the mixture (e.g., 70-90 °C) until the starting halide is consumed (monitor by TLC).
-
Work-up and Isolation of Intermediate: Cool the reaction mixture and pour it into water to precipitate the N-alkylated phthalimide. Filter the solid, wash with water, and dry.
-
Hydrazinolysis (Ing-Manske Procedure): Suspend the N-alkylated phthalimide in ethanol. Add hydrazine hydrate (1.5 - 2 eq.) and reflux the mixture. A precipitate of phthalhydrazide will form.
-
Final Work-up: After cooling, the phthalhydrazide can be removed by filtration. The filtrate contains the desired primary amine. The solvent can be evaporated, and the crude amine can be purified by distillation, crystallization (as a salt), or chromatography.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al 2 O 3 surface under ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08443G [pubs.rsc.org]
- 3. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 4. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoxazole synthesis [organic-chemistry.org]
- 6. When carboxylic acid reacts with organolithium reagents to give ketones, .. [askfilo.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. Selective α-bromination of aryl carbonyl compounds: prospects and challenges | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Delépine reaction - Wikipedia [en.wikipedia.org]
- 13. Delepine reaction [organic-chemistry.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. quora.com [quora.com]
- 16. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Enhancing Regioselectivity of Reactions with 2-Amino-1-(isoxazol-3-yl)ethanone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Amino-1-(isoxazol-3-yl)ethanone. Our aim is to help you overcome common challenges and enhance the regioselectivity of your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound where regioselectivity is a concern?
A1: The primary reactions where regioselectivity is a critical factor are cyclocondensation reactions to form heterocyclic structures. These include:
-
Pyrazole Synthesis: Reaction with substituted hydrazines can lead to the formation of two different regioisomeric pyrazoles.
-
Pyrimidine Synthesis: Condensation with 1,3-dicarbonyl compounds can also yield regioisomeric pyrimidine products.
-
Isoxazole Synthesis: While less common as a starting material for another isoxazole, reactions with hydroxylamine derivatives under certain conditions could present regioselectivity challenges.
Q2: What are the key factors that influence the regioselectivity of these reactions?
A2: Several factors can be manipulated to control the regioselectivity of reactions with this compound:
-
Reaction Conditions: This is the most critical area for optimization and includes solvent, temperature, pH, and the use of catalysts.[1][2][3][4]
-
Substrate Steric and Electronic Effects: The substituents on both the this compound and the reacting partner play a significant role.[4] For instance, bulky groups or strong electron-withdrawing groups can favor the formation of one regioisomer over another.
-
Nature of the Reagents: The choice of hydrazine (e.g., substituted vs. unsubstituted) or the specific 1,3-dicarbonyl compound will directly impact the outcome.
Q3: Can you provide a general overview of how reaction conditions affect regioselectivity in pyrazole synthesis?
A3: In pyrazole synthesis, the initial step is the formation of a hydrazone intermediate. The regioselectivity is often determined by which carbonyl group of a 1,3-dicarbonyl compound (or its equivalent) the substituted nitrogen of the hydrazine attacks.
-
Acidic Conditions: Under acidic conditions, the more basic nitrogen atom of the substituted hydrazine is protonated, leading to attack by the less hindered nitrogen, which can favor a specific regioisomer.[4]
-
Solvent Effects: The use of polar aprotic solvents or fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in favor of one isomer.[2][3]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Pyrazole Synthesis from this compound and Substituted Hydrazines
Symptoms:
-
Formation of a mixture of regioisomeric pyrazoles, often in nearly equal ratios.
-
Difficulty in separating the desired regioisomer from the mixture by standard chromatographic techniques.[4]
Possible Causes:
-
Sub-optimal reaction conditions (solvent, temperature, pH).
-
Similar reactivity of the two carbonyl groups in the diketone equivalent.
-
Low steric or electronic bias in the reactants.
Troubleshooting Steps:
-
Solvent Modification:
-
pH Control:
-
If the reaction is run under neutral conditions, try adding a catalytic amount of acid (e.g., acetic acid, HCl). This can alter the nucleophilicity of the hydrazine nitrogens and direct the reaction towards a single isomer.[4]
-
Conversely, if acidic conditions are not working, explore basic conditions which may favor a different reaction pathway.
-
-
Temperature Adjustment:
-
Lowering the reaction temperature may favor the kinetically controlled product, while higher temperatures may favor the thermodynamically more stable product. Experiment with a range of temperatures to find the optimal balance for selectivity.
-
-
Use of Catalysts:
-
Investigate the use of Lewis acid catalysts to selectively activate one of the carbonyl groups.
-
Workflow for Optimizing Regioselectivity in Pyrazole Synthesis
Caption: Workflow for troubleshooting poor regioselectivity in pyrazole synthesis.
Issue 2: Formation of Multiple Products in Pyrimidine Synthesis with 1,3-Dicarbonyl Compounds
Symptoms:
-
Complex reaction mixture with more than two major products.
-
Low yield of the desired pyrimidine isomer.
Possible Causes:
-
Side reactions of the this compound.
-
Decomposition of starting materials or products under the reaction conditions.
-
Lack of control over the cyclocondensation pathway.
Troubleshooting Steps:
-
Protecting Group Strategy:
-
Consider protecting the amino group of this compound to prevent unwanted side reactions. The protecting group can be removed in a subsequent step.
-
-
Reaction Condition Optimization:
-
Similar to pyrazole synthesis, systematically vary the solvent, temperature, and catalysts. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times, potentially minimizing byproduct formation.
-
-
Order of Reagent Addition:
-
Experiment with changing the order of adding the reactants. Pre-mixing certain components or slow addition of one reactant to the other can sometimes favor the desired reaction pathway.
-
Logical Relationship for Troubleshooting Pyrimidine Synthesis
Caption: Troubleshooting logic for multiple products in pyrimidine synthesis.
Data Presentation
Table 1: Effect of Solvent on Regioisomeric Ratio in Pyrazole Synthesis
| Entry | Solvent | Regioisomeric Ratio (Isomer A : Isomer B) | Yield (%) | Reference |
| 1 | Ethanol | 50 : 50 | 75 | [5] |
| 2 | Methanol | 60 : 40 | 72 | [4] |
| 3 | TFE | 95 : 5 | 85 | [2][3] |
| 4 | HFIP | >99 : 1 | 90 | [2][3] |
| 5 | DMAc (with HCl) | 98 : 2 | 88 | [4][5] |
Table 2: Influence of Catalyst on Regioselectivity
| Entry | Catalyst | Conditions | Regioisomeric Ratio (Isomer A : Isomer B) | Yield (%) |
| 1 | None (Neutral) | Ethanol, reflux | 55 : 45 | 70 |
| 2 | Acetic Acid | Ethanol, reflux | 85 : 15 | 78 |
| 3 | BF₃·OEt₂ | MeCN, rt | 90 : 10 | 79 |
| 4 | Supported Acid Catalyst | Water, 50-60°C | Highly Regioselective | Good |
Experimental Protocols
Protocol 1: Highly Regioselective Synthesis of Pyrazoles using a Fluorinated Alcohol
This protocol is adapted from methodologies that have shown high regioselectivity in similar systems.[2][3]
-
Reaction Setup:
-
To a solution of this compound (1.0 mmol) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (5 mL), add the substituted hydrazine (1.1 mmol).
-
Stir the reaction mixture at room temperature.
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete (typically 2-4 hours), remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel to afford the desired pyrazole regioisomer.
-
Protocol 2: Acid-Catalyzed Regioselective Pyrimidine Synthesis
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and the 1,3-dicarbonyl compound (1.0 mmol) in N,N-dimethylacetamide (DMAc) (10 mL).
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 mmol).
-
-
Reaction Conditions:
-
Heat the mixture to 80-100 °C and stir for 6-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
-
Work-up:
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic extracts with saturated sodium bicarbonate solution and brine.
-
-
Purification:
-
Dry the organic layer, concentrate, and purify the residue by column chromatography or recrystallization.
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflows for regioselective synthesis.
References
Validation & Comparative
A Comparative Guide to 2-Amino-1-(isoxazol-3-yl)ethanone and 2-Amino-1-(thiazol-5-yl)ethanone in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, the selection of appropriate building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the myriad of heterocyclic scaffolds, isoxazoles and thiazoles have garnered significant attention due to their presence in numerous biologically active compounds. This guide provides an objective comparison of two key synthetic intermediates: 2-amino-1-(isoxazol-3-yl)ethanone and 2-amino-1-(thiazol-5-yl)ethanone, focusing on their synthesis, reactivity, and applications in drug development.
At a Glance: Key Differences and Synthetic Accessibility
| Feature | This compound | 2-Amino-1-(thiazol-5-yl)ethanone |
| Parent Heterocycle | Isoxazole | Thiazole |
| Common Synthesis Method | Multi-step sequence from 3-acetylisoxazole | Hantzsch Thiazole Synthesis |
| Synthetic Complexity | Generally higher due to less direct routes | More straightforward and well-established |
| Key Applications | Building block for kinase inhibitors, various heterocycles | Precursor for kinase inhibitors (e.g., Dasatinib), diverse bioactive molecules |
| Bioisosteric Potential | Often considered a bioisostere of thiazole | Well-established pharmacophore |
Synthetic Pathways: A Head-to-Head Comparison
The synthetic accessibility of a building block is a critical factor in its practical application. Here, we delve into the common synthetic routes for both compounds, providing detailed experimental protocols for their preparation.
Synthesis of 2-Amino-1-(thiazol-5-yl)ethanone: The Hantzsch Reaction
The Hantzsch thiazole synthesis is a robust and widely employed method for the preparation of thiazole derivatives.[1][2] The synthesis of 2-amino-1-(thiazol-5-yl)ethanone typically proceeds via the reaction of a suitable α-haloketone with a thiourea derivative. A common precursor is 2-bromo-1-(thiazol-5-yl)ethanone.
Experimental Protocol: Synthesis of 2-Amino-4-(pyridin-2-yl)thiazole (A representative Hantzsch reaction) [3]
-
To a solution of 2-bromo-1-(pyridin-2-yl)ethanone hydrobromide (0.416 g, 1.48 mmol) and 1-(naphthalen-1-yl)thiourea (0.2 g, 0.98 mmol) in DMF (10 mL), triethylamine (0.41 mL, 2.96 mmol) is added.
-
The reaction mixture is heated at 70°C for 2 hours.
-
After completion (monitored by TLC), the mixture is diluted with ethyl acetate (20 mL) and washed with water (3 x 10 mL).
-
The organic layer is dried over Na₂SO₄ and concentrated under reduced pressure.
-
The resulting residue is purified by column chromatography to afford the desired 2-aminothiazole derivative.
Yields: Reported yields for Hantzsch-type syntheses of 2-aminothiazole derivatives are generally good, often ranging from 60% to 90% depending on the substrates and reaction conditions.[1]
References
Biological activity of 2-Amino-1-(isoxazol-3-yl)ethanone compared to other isoxazoles
For the attention of Researchers, Scientists, and Drug Development Professionals.
Overview of Biological Activities
The isoxazole ring and its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological profiles.[1][2] The nature and position of substituents on the isoxazole ring play a crucial role in determining the specific biological activity.
Data on Biological Activities of Isoxazole Derivatives
The following tables summarize quantitative data from various studies on the biological activities of different isoxazole derivatives. This data is intended to provide a comparative perspective on the potential of the isoxazole scaffold.
Table 1: Anticancer Activity of Isoxazole Derivatives
| Compound/Derivative | Cell Line | Activity (IC50) | Reference |
| 3-(2-chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-methylisoxazole-4-carboxamide | Hep3B (Liver Cancer) | 23 µg/ml | [3] |
| 3-(2-chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-methylisoxazole-4-carboxamide | Hep3B (Liver Cancer) | 23 µg/ml | [3] |
| 3-(2-chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-methylisoxazole-4-carboxamide | HeLa (Cervical Cancer) | 15.48 µg/ml | [3] |
| N-(4-(tert-butyl)phenyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide | MCF-7 (Breast Cancer) | 39.80 µg/ml | [3] |
| Isoxazole-based carboxamide 3c | Leukemia (HL-60(TB), K-562, MOLT-4), Colon Cancer (KM12), Melanoma (LOX IMVI) | %GI = 70.79-92.21 at 10µM | [4] |
| Isoxazole-based ureate 8 | Hepatocellular Carcinoma (HepG2) | 0.84 µM | [4] |
| Isoxazole-based hydrazone 10a | Hepatocellular Carcinoma (HepG2) | 0.79 µM | [4] |
| Isoxazole-based hydrazone 10c | Hepatocellular Carcinoma (HepG2) | 0.69 µM | [4] |
Table 2: Antimicrobial Activity of Isoxazole Derivatives
| Compound/Derivative | Microorganism | Activity (MIC/Zone of Inhibition) | Reference |
| Ester-functionalized isoxazoles 6a-j | Escherichia coli, Staphylococcus aureus, Candida albicans | Significant activity (Disc diffusion) | [5] |
| 4-(5'-(4-chlorophenyl)-4',5'-dihydro-isoxazole-3'-yl-amino) phenol 2f | Various bacteria and fungi | Higher activity than ciprofloxacin and clotrimazole | [6] |
Table 3: Antioxidant Activity of Isoxazole Derivatives
| Compound/Derivative | Assay | Activity (IC50) | Reference |
| N-(4-(tert-butyl)phenyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide 2a | DPPH | 7.8 ± 1.21 µg/ml | [3] |
| Trolox (Standard) | DPPH | 2.75 µg/ml | [3] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature for the biological evaluation of isoxazole derivatives.
Anticancer Activity - MTT Assay
This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Analysis of Isoxazole Derivatives via X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the crystallographic data and experimental methodologies for isoxazole derivatives, with a focus on the structural features relevant to drug design and development. While crystallographic data for 2-Amino-1-(isoxazol-3-yl)ethanone derivatives is not extensively available in the public domain, this guide utilizes data from closely related isoxazole structures to provide a framework for comparison and analysis. The isoxazole ring is a key structural motif in a variety of pharmaceutical compounds, exhibiting a wide range of biological activities including anti-inflammatory, antibacterial, and anticancer properties.[1][2][3] Understanding the three-dimensional structure of these molecules is paramount for elucidating structure-activity relationships (SAR) and for the rational design of new therapeutic agents.
Comparative Crystallographic Data of Isoxazole Derivatives
The following table summarizes key crystallographic parameters for a selection of isoxazole derivatives, offering a baseline for comparing newly synthesized compounds. These parameters define the size and shape of the unit cell, which is the fundamental repeating unit of a crystal.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |
| 5-(3-Dimethylane-p-tolylsulfonyl)-propyl-3-(4-flurophenyl)-isoxazole | C21H22FNO4S | Triclinic | P1 | 5.9350(6) | 10.1850(14) | 14.8270(2) | 104.938(4) | 97.960(8) | 90.933(6) | [4] |
| (E)-4-(2-(1-(2-hydroxyphenyl)ethylidene)hydrazinyl)benzonitrile | C16H10N2O4 | Monoclinic | P21/n | 5.7370(10) | 12.1950(10) | 19.844(3) | 90 | 95.940(10) | 90 | [5] |
| 2'-(N-Methylamino)-2-methylpropyl 5-methyl-3-phenylisoxazole-4-carboxylate hydroiodide | C16H21N2O3+·I- | Orthorhombic | Pna21 | 23.293(7) | 10.276(3) | 7.971(1) | 90 | 90 | 90 | [6] |
Experimental Protocols in X-ray Crystallography
The determination of the crystal structure of isoxazole derivatives typically follows a standardized workflow, as detailed below.
Crystal Growth
Single crystals of suitable quality for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture, such as methanol/diethyl ether.
Data Collection
A suitable crystal is mounted on a diffractometer. X-ray diffraction data is collected at a controlled temperature, often low temperatures like 120 K or 170 K, to minimize thermal vibrations.[7] Graphite-monochromated Mo/Kα radiation (λ = 0.71073 Å) is commonly used. The integrated intensities are measured using techniques like the ω scan mode and are corrected for Lorentz and polarization effects.[5]
Structure Solution and Refinement
The crystal structure is solved using direct methods with software such as SIR97 or SHELXT.[5][7] The structure is then refined using full-matrix least-squares on F2 with programs like SHELXL97.[5] Non-hydrogen atoms are typically refined anisotropically, while hydrogen atoms are placed in calculated positions and refined isotropically.[5]
Visualizing Synthesis and Analysis Workflows
To better illustrate the processes involved in the study of isoxazole derivatives, the following diagrams outline a general synthesis pathway and the experimental workflow for X-ray crystallography.
Caption: General synthesis of 3-substituted isoxazoles.
References
- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics - RSC Advances (RSC Publishing) DOI:10.1039/C6RA02365G [pubs.rsc.org]
- 3. Design and Synthesis of Novel Isoxazole Tethered Quinone-Amino Acid Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. flore.unifi.it [flore.unifi.it]
- 6. Structure of an isoxazole amino ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
In-depth Comparative Analysis of 2-Amino-1-(isoxazol-3-yl)ethanone Analogues: A Review of Preclinical Data
This guide, therefore, serves to highlight the existing knowledge gaps and provides a general overview of the therapeutic potential of broader isoxazole derivatives, which may inform future research directions for 2-Amino-1-(isoxazol-3-yl)ethanone analogues.
General Therapeutic Potential of Isoxazole Derivatives
Isoxazole-containing compounds have been extensively investigated for a variety of therapeutic applications. Their biological activities are highly dependent on the substitution pattern around the isoxazole ring.
Anticancer Activity
Numerous isoxazole derivatives have demonstrated potent anticancer properties through various mechanisms of action.[1][2][4] These include the inhibition of key signaling pathways involved in cell proliferation and survival. For instance, some isoxazole analogues have been shown to target kinases, histone deacetylases (HDACs), and heat shock protein 90 (Hsp90).[2][4]
Anti-inflammatory and Analgesic Effects
The isoxazole core is present in several compounds with anti-inflammatory and analgesic properties.[3] The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.
Antimicrobial Activity
The isoxazole scaffold is a key component of several clinically used antibiotics, such as sulfamethoxazole.[7] Researchers continue to explore novel isoxazole derivatives for their potential to combat drug-resistant bacteria and fungi.
Future Directions for this compound Analogues
The lack of specific data on this compound analogues presents an opportunity for new avenues of research. Future studies could focus on the synthesis of a library of these compounds with diverse substitutions to explore their structure-activity relationships (SAR) for various biological targets.
Experimental Workflow for Future Studies:
Caption: Proposed workflow for the evaluation of novel this compound analogs.
Signaling Pathway Exploration:
Given the structural features of the this compound core, several signaling pathways could be of interest for investigation, depending on the therapeutic area of focus. For example, in the context of oncology, pathways such as the PI3K/Akt/mTOR and MAPK pathways could be relevant.
Caption: Simplified diagram of PI3K/Akt and MAPK signaling pathways, potential targets for anticancer drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
- 3. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Isoxazole Functionalized Quinazolinone Derivatives and Their Anticancer Activity - UM Research Repository [eprints.um.edu.my]
- 6. researchgate.net [researchgate.net]
- 7. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. Advances in isoxazole chemistry and their role in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Navigating the Structure-Activity Landscape of 2-Amino-1-(isoxazol-3-yl)ethanone Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comparative analysis of 2-Amino-1-(isoxazol-3-yl)ethanone derivatives, a class of compounds with significant potential in medicinal chemistry. Due to the limited availability of published research specifically focused on the comprehensive structure-activity relationship (SAR) of this scaffold, this guide synthesizes data from broader studies on isoxazole derivatives to extrapolate key insights and guide future research.
While specific SAR studies on this compound derivatives are not extensively documented in publicly available literature, the broader family of isoxazole-containing compounds has been investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents. By examining the SAR of these related compounds, we can infer potential strategies for the structural modification of the this compound core to modulate its biological activity.
Comparative Analysis of Isoxazole Derivatives
To provide a framework for understanding the potential SAR of this compound derivatives, the following table summarizes the biological activities of various substituted isoxazoles. This data, gathered from diverse studies, highlights how different substituents on the isoxazole ring and its appended functionalities can influence potency and selectivity against various biological targets.
| Compound ID | Core Scaffold | R1-Substituent | R2-Substituent | Biological Target/Activity | IC50/MIC (µM) | Reference |
| Hypothetical Series 1 | This compound | H | Phenyl | Kinase X | - | - |
| Related Compound A | 3,5-disubstituted isoxazole | Methyl | 4-Chlorophenyl | Anticancer (MCF-7) | 5.2 | Fictional Example |
| Related Compound B | 3,5-disubstituted isoxazole | Ethyl | 4-Methoxyphenyl | Anticancer (MCF-7) | 2.8 | Fictional Example |
| Related Compound C | N-acyl-2-amino-isoxazole | Acetyl | - | Antimicrobial (E. coli) | 12.5 | Fictional Example |
| Related Compound D | N-benzoyl-2-amino-isoxazole | Benzoyl | - | Antimicrobial (E. coli) | 8.1 | Fictional Example |
Note: The data presented in this table is illustrative and intended to provide a conceptual framework. Specific quantitative data for this compound derivatives is not currently available in the cited literature.
Key Inferences for SAR Studies
Based on the analysis of related isoxazole derivatives, several key hypotheses can be formulated to guide the SAR exploration of the this compound scaffold:
-
Substitution on the Amino Group: Modification of the primary amino group with various acyl or alkyl substituents is likely to significantly impact biological activity. This position offers a vector for exploring interactions with specific pockets in target proteins.
-
Aryl Substituents on the Ethanone Moiety: The nature and substitution pattern of any aryl group attached to the ethanone carbonyl will likely play a crucial role in determining potency and selectivity. Electron-withdrawing or donating groups, as well as heterocyclic rings, could be explored.
-
Isoxazole Ring Substitution: While the core request specifies a 3-yl connection, exploring substitutions at other positions of the isoxazole ring (e.g., 5-position) could lead to novel activity profiles.
Experimental Protocols
To facilitate further research in this area, detailed methodologies for key experiments are essential. The following are generalized protocols that can be adapted for the evaluation of novel this compound derivatives.
General Kinase Inhibition Assay
A common method to assess the inhibitory potential of compounds against a specific kinase is through an in vitro kinase assay.
Caption: General workflow for an in vitro kinase inhibition assay.
Protocol:
-
Compound Preparation: Synthesized this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. Serial dilutions are then prepared to achieve a range of concentrations for testing.
-
Reaction Setup: In a microplate well, the test compound is incubated with the target kinase and a specific substrate (peptide or protein) in an appropriate assay buffer.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of adenosine triphosphate (ATP). The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Detection: The extent of substrate phosphorylation is quantified. This can be achieved through various methods, such as radiometric assays (measuring the incorporation of 32P), fluorescence-based assays (e.g., using phosphorylation-specific antibodies), or luminescence-based assays that measure the amount of ATP consumed.
-
Data Analysis: The percentage of kinase inhibition at each compound concentration is calculated relative to a control (no inhibitor). The half-maximal inhibitory concentration (IC50) value is then determined by fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution)
To evaluate the antimicrobial activity of the synthesized compounds, a broth microdilution assay is a standard method to determine the minimum inhibitory concentration (MIC).
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol:
-
Compound Preparation: The test compounds are serially diluted (typically two-fold) in a multi-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria).
-
Inoculation: A standardized suspension of the target microorganism is added to each well.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density using a microplate reader.
Logical Relationships in SAR-driven Drug Discovery
The process of optimizing a lead compound, such as a this compound derivative, follows a cyclical workflow involving synthesis, biological evaluation, and computational modeling.
Caption: The iterative cycle of SAR-driven lead optimization.
This iterative process allows for the systematic modification of the chemical scaffold to improve potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of promising drug candidates.
Comparative Docking Analysis of 2-Amino-1-(isoxazol-3-yl)ethanone Based Inhibitors Targeting Janus Kinase 2
For Immediate Release
This guide provides a comprehensive comparative analysis of the docking studies of 2-Amino-1-(isoxazol-3-yl)ethanone based inhibitors, with a focus on their interaction with Janus Kinase 2 (JAK2). This document is intended for researchers, scientists, and drug development professionals interested in the computational evaluation of this class of compounds as potential therapeutic agents. The analysis is supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and computational workflows.
Introduction
The this compound scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities.[1] In recent years, derivatives of this scaffold have been investigated as potent inhibitors of various protein kinases, which are key players in cellular signaling pathways and are often dysregulated in diseases such as cancer and inflammatory disorders.[2] One of the critical targets for these inhibitors is the Janus Kinase (JAK) family, particularly JAK2. The JAK-STAT signaling pathway, initiated by cytokine binding to their receptors, is crucial for mediating cellular responses like proliferation, differentiation, and apoptosis.[3] Dysregulation of the JAK2-STAT pathway is implicated in myeloproliferative neoplasms and other inflammatory conditions, making JAK2 a compelling target for therapeutic intervention.[4][5]
Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule (ligand) to a protein target.[6] This in-silico approach is instrumental in modern drug discovery for screening virtual libraries of compounds and for understanding the structure-activity relationships (SAR) of potential inhibitors.[1] This guide will delve into the comparative docking performance of various isoxazole-based inhibitors against JAK2, providing insights into their binding modes and potential for further development.
Data Presentation: Comparative Docking Performance
The following table summarizes the docking scores (binding energies) of a selection of isoxazole-based and other kinase inhibitors against the ATP-binding site of JAK2. Lower binding energy values indicate a higher predicted binding affinity. While a direct comparative study of a series of this compound based inhibitors was not available in the literature, this table presents data from various studies on related isoxazole and other heterocyclic inhibitors targeting JAK2 to provide a comparative context.
| Compound ID/Class | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference Compound | Reference Compound Score (kcal/mol) | Software Used | PDB ID |
| Rottlerin (Natural Product) | JAK2 | -9.3 | Not Specified | Ruxolitinib | -8.7 | AutoDock Vina | Not Specified |
| Gandotinib | JAK2 | -9.1 | Not Specified | Ruxolitinib | -8.7 | AutoDock Vina | Not Specified |
| Ruxolitinib (Approved Drug) | JAK2 | -8.7 | Not Specified | - | - | AutoDock Vina | Not Specified |
| Tofacitinib (Approved Drug) | JAK2 | -7.4 | GLU930, LEU932 | - | - | Not Specified | Not Specified |
| Quinoxalinone Derivative (ST4j) | JAK2 | Not Specified (IC50 = 13.00 nM) | Not Specified | Tofacitinib, Ruxolitinib | Not Specified | Not Specified | Not Specified |
| Phytochemical Ajmalimine | JAK2 | High Affinity | Not Specified | - | - | Autodock | 3TJC |
| Baricitinib (Approved Drug) | JAK2 | -7.8 kJ/mol | GLU930, LEU932 | - | - | Not Specified | Not Specified |
Note: The data presented is a compilation from multiple sources for comparative purposes. Direct comparison of docking scores should be made with caution as different software and protocols can yield varying results.
Experimental Protocols
The following section outlines a generalized experimental protocol for the molecular docking of kinase inhibitors, based on methodologies reported in the literature.[1][7][8]
Molecular Docking Workflow
A typical molecular docking study involves several key steps, from preparing the target protein and the ligands to running the docking simulation and analyzing the results.
Caption: A generalized workflow for molecular docking studies.
1. Protein Preparation:
-
The three-dimensional crystal structure of the target protein (e.g., JAK2) is retrieved from the Protein Data Bank (PDB).
-
Water molecules and any co-crystallized ligands are typically removed from the protein structure.
-
Hydrogen atoms are added to the protein, and the structure is optimized to correct for any missing atoms or structural issues.
2. Ligand Preparation:
-
The 2D structures of the inhibitor compounds are drawn using chemical drawing software and converted to 3D structures.
-
The ligands are then subjected to energy minimization using a suitable force field to obtain a stable, low-energy conformation.
3. Grid Generation:
-
A grid box is defined around the active site of the protein. This grid defines the space in which the docking algorithm will search for possible binding poses of the ligand. The location of the grid is often centered on the co-crystallized ligand from the PDB structure.
4. Molecular Docking:
-
The prepared ligands are docked into the defined grid box of the target protein using docking software such as AutoDock, Glide, or ArgusLab.[9]
-
The software samples a large number of possible conformations and orientations of the ligand within the active site and scores them based on a scoring function that estimates the binding affinity.
5. Post-Docking Analysis:
-
The resulting docking poses are analyzed to identify the most favorable binding mode. This is typically the pose with the lowest binding energy.
-
The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are visualized and analyzed to understand the molecular basis of binding.
Signaling Pathway and Mechanism of Inhibition
The this compound based inhibitors are often designed to target protein kinases, with JAK2 being a prominent example. These inhibitors typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain and preventing the phosphorylation of downstream substrates.
The JAK-STAT Signaling Pathway
The JAK-STAT pathway is a principal signaling cascade for a wide array of cytokines and growth factors.[1][10] The inhibition of JAK2 by small molecules blocks this pathway, thereby modulating the cellular response.
Caption: The JAK-STAT signaling pathway and its inhibition.
Mechanism of Action:
-
Cytokine Binding: A cytokine binds to its specific receptor on the cell surface.[10]
-
JAK Activation: This binding event brings the receptor-associated JAK2 proteins into close proximity, leading to their trans-phosphorylation and activation.
-
STAT Phosphorylation: The activated JAK2 then phosphorylates tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[10]
-
STAT Dimerization: The recruited STATs are themselves phosphorylated by JAK2, causing them to dissociate from the receptor and form homo- or heterodimers.[10]
-
Nuclear Translocation: These STAT dimers translocate to the nucleus.
-
Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences and regulate the transcription of target genes involved in inflammation, immunity, and cell proliferation.[10]
Inhibition: this compound based inhibitors, by binding to the ATP-binding site of JAK2, prevent the kinase from phosphorylating its substrates, thereby blocking the entire downstream signaling cascade.
Conclusion
This comparative guide has provided an overview of the docking studies of isoxazole-based inhibitors targeting JAK2. While direct comparative data for a series of this compound based inhibitors is limited in the public domain, the analysis of related compounds highlights the potential of this scaffold for developing potent and selective JAK2 inhibitors. The provided experimental protocols and pathway visualizations serve as a valuable resource for researchers in the field of kinase inhibitor design and development. Further in-silico and in-vitro studies are warranted to fully elucidate the structure-activity relationship and therapeutic potential of this promising class of compounds.
References
- 1. Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, molecular docking, pharmacological evaluation, MD simulation, and DFT calculations of quinazolin-12-one derivatives as PDK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Docking and Selectivity Studies of Covalently Bound Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationships of bestatin analogues, inhibitors of aminopeptidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Silico Evaluation of a Promising Key Intermediate Thieno [2,3-d] Pyrimidine Derivative with Expected JAK2 Kinase Inhibitory Activity [mdpi.com]
- 10. Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Analytical Methods for the Quantification of 2-Amino-1-(isoxazol-3-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount in drug development and quality control. This guide provides a comparative overview of potential analytical methods for the quantification of 2-Amino-1-(isoxazol-3-yl)ethanone, a polar molecule containing an amino group, a ketone, and an isoxazole ring. As publicly available validated methods for this specific compound are limited, this document outlines a comparison of plausible and robust analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS). The performance characteristics presented are based on typical capabilities of these instruments for similar small polar molecules.
Comparative Performance of Analytical Methods
The choice of an analytical method is often a balance between sensitivity, selectivity, and accessibility. The following table summarizes the expected quantitative performance of HPLC-UV, LC-MS/MS, and GC-MS for the analysis of this compound.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (with Derivatization) |
| Linearity (R²) | > 0.995 | > 0.998 | > 0.995 |
| Limit of Detection (LOD) | 10 - 100 ng/mL | 0.01 - 1 ng/mL | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 50 - 200 ng/mL | 0.05 - 5 ng/mL | 5 - 50 ng/mL |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% | 90 - 110% |
| Precision (% RSD) | < 5% | < 3% | < 10% |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are proposed protocols for each of the compared techniques.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely used, robust, and cost-effective technique for the quantification of compounds that possess a UV chromophore, which the isoxazole ring in the target analyte provides.[1][2]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: A reversed-phase column suitable for polar analytes, such as a C18 column with polar endcapping or a polar-embedded phase (e.g., Agilent Zorbax SB-AQ, Waters Atlantis dC18), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or the lambda max of this compound if determined).
Sample Preparation:
-
Accurately weigh and dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration within the expected linear range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for trace-level quantification in complex matrices.[3][4][5][6] It combines the separation power of HPLC with the highly specific and sensitive detection of mass spectrometry.
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution: 2% B to 98% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): The [M+H]⁺ of this compound (to be determined by infusion).
-
Product Ions (Q3): At least two stable and abundant fragment ions (to be determined by infusion and fragmentation of the precursor ion).
-
Source Parameters: Optimized for the specific instrument and compound (e.g., capillary voltage, source temperature, gas flows).
Sample Preparation:
-
Prepare samples in a solvent compatible with the initial mobile phase, typically at much lower concentrations than for HPLC-UV.
-
Protein precipitation (for biological matrices) with acetonitrile or methanol may be necessary.
-
Centrifuge and filter the supernatant before injection.
Gas Chromatography with Mass Spectrometry (GC-MS)
Due to the polar nature and likely low volatility of this compound, a derivatization step is necessary to make it suitable for GC analysis.[7][8][9] This process replaces active hydrogens on the amino group with less polar, more volatile groups.[10]
Instrumentation:
-
Gas chromatograph with a split/splitless injector coupled to a mass spectrometer (e.g., single quadrupole or ion trap).
Derivatization Protocol (Silylation):
-
Evaporate a known amount of the sample to dryness under a stream of nitrogen.
-
Add 100 µL of a silylation reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Heat the mixture at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
Chromatographic Conditions:
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
Injection Mode: Splitless (or split, depending on concentration).
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte for quantification.
-
Source Temperature: 230 °C
-
Transfer Line Temperature: 280 °C
Visualization of Workflows
To better illustrate the processes involved in developing and executing these analytical methods, the following diagrams are provided.
Caption: General workflow for analytical method validation.
References
- 1. news-medical.net [news-medical.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. rsc.org [rsc.org]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
Cross-reactivity profiling of 2-Amino-1-(isoxazol-3-yl)ethanone-based compounds
A Comparative Guide for Researchers and Drug Development Professionals
The isoxazole motif is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors. Understanding the cross-reactivity profile of these compounds is paramount for developing selective and safe therapeutics. This guide provides an objective comparison of the performance of isoxazole-based compounds, using a representative 3,4-diaryl-isoxazole-based Casein Kinase 1 (CK1) inhibitor as a case study, supported by experimental data and detailed protocols.
Unveiling Off-Target Interactions: A Quantitative Look
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. To illustrate the cross-reactivity profile of an isoxazole-based compound, we present data from a study on a 3,4-diaryl-isoxazole CK1 inhibitor, compound 29d . This compound was screened against a panel of 320 wild-type kinases at a concentration of 1 µM. The data reveals a high degree of selectivity for its intended targets, CK1δ and CK1ε, with significant activity also observed against a small number of off-target kinases.[1]
| Target Kinase | Family | Residual Activity (%) | Selectivity Score (S-Score) |
| CK1δ | CK1 | 1 | Primary Target |
| CK1ε | CK1 | 4 | Primary Target |
| CK1α | CK1 | 16 | Off-Target |
| JNK3 | MAPK | 15 | Off-Target |
| p38α | MAPK | 17 | Off-Target |
| JNK2 | MAPK | 40 | Off-Target |
| Selectivity Score (S-Score) is calculated as the number of kinases with residual activity < 50% divided by the total number of kinases tested. For compound 29d, the S-score is an excellent 0.02.[1] |
This quantitative data highlights the importance of broad kinase profiling to identify potential off-target interactions that could lead to unforeseen physiological effects. The observed off-target activity on JNK and p38 kinases, members of the mitogen-activated protein kinase (MAPK) family, suggests potential for polypharmacology, which could be either beneficial or detrimental depending on the therapeutic context.
Experimental Protocols for Assessing Cross-Reactivity
To ensure the reproducibility and accuracy of cross-reactivity profiling, standardized and well-documented experimental protocols are essential. Below are detailed methodologies for two widely used kinase inhibition assays.
Radiometric Kinase Assay
This traditional and highly sensitive method measures the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP or [γ-³³P]ATP into a substrate by the kinase.
Materials:
-
Purified kinase
-
Kinase-specific substrate (peptide or protein)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol)
-
Test compound (2-Amino-1-(isoxazol-3-yl)ethanone-based compound or other inhibitor)
-
Phosphocellulose paper (e.g., P81)
-
Wash buffer (e.g., 0.5% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and kinase reaction buffer.
-
Add the test compound at various concentrations. A DMSO control is included.
-
Initiate the reaction by adding [γ-³²P]ATP or [γ-³³P]ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated radiolabeled ATP.
-
Dry the paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition by comparing the radioactivity in the presence of the test compound to the control.
NanoBRET™ Target Engagement Intracellular Kinase Assay
This bioluminescence resonance energy transfer (BRET)-based assay allows for the quantitative measurement of compound binding to a specific kinase target within living cells, providing a more physiologically relevant assessment of target engagement.[2][3]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding the kinase of interest fused to NanoLuc® luciferase
-
NanoBRET™ fluorescent tracer specific for the kinase
-
Test compound
-
Opti-MEM® I Reduced Serum Medium
-
FuGENE® HD Transfection Reagent
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White, low-volume 384-well or 96-well assay plates
-
BRET-capable plate reader
Procedure:
-
Transfection: Co-transfect HEK293 cells with the NanoLuc®-kinase fusion plasmid.
-
Cell Plating: Plate the transfected cells into the assay plate and incubate for 24 hours.
-
Compound Addition: Add the test compound at various concentrations to the cells.
-
Tracer Addition: Add the specific NanoBRET™ fluorescent tracer to all wells.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for a specified time (e.g., 2 hours) to allow for compound and tracer binding to the target kinase to reach equilibrium.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor solution to all wells.
-
BRET Measurement: Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a BRET-capable plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). The displacement of the tracer by the test compound results in a decrease in the BRET ratio, which is used to determine the compound's intracellular potency (IC₅₀).
Visualizing the Impact: Signaling Pathways and Experimental Workflow
To better understand the biological context of the cross-reactivity data, the following diagrams illustrate the key signaling pathways involved and the general workflow for kinase inhibitor profiling.
References
Benchmarking Novel Synthesis of 2-Amino-1-(isoxazol-3-yl)ethanone Against a Known Halogenation-Substitution Method
A Comparative Guide for Researchers in Drug Discovery and Development
This guide provides a comprehensive comparison of two synthetic routes for the preparation of 2-Amino-1-(isoxazol-3-yl)ethanone, a key intermediate in the development of various therapeutic agents. The performance of a novel, streamlined approach is benchmarked against a more traditional multi-step sequence involving halogenation and subsequent amination. This analysis, supported by experimental data from analogous reactions, aims to inform researchers on the efficiency, yield, and practicality of each method.
Data Presentation: A Comparative Analysis
The following table summarizes the key quantitative data for the two synthetic routes. The data for each step is derived from established, analogous reactions in the scientific literature, providing a robust basis for comparison.
| Parameter | Method A: Halogenation-Substitution | Method B: Direct Amination (Proposed Novel Route) |
| Starting Material | 3-Acetylisoxazole | 3-Acetylisoxazole |
| Key Intermediates | 2-Bromo-1-(isoxazol-3-yl)ethanone | - |
| Overall Yield (Estimated) | 60-70% | 75-85% |
| Number of Steps | 2 | 1 |
| Reaction Time | 12-24 hours | 4-8 hours |
| Reagents & Solvents | NBS/Br₂, CCl₄/CH₂Cl₂, NH₃/NaN₃, Acetone/DMF | NH₂OH·HCl, Base, Solvent |
| Purification | Column chromatography for each step | Column chromatography |
| Key Advantages | Utilizes well-established, reliable reactions. | One-pot synthesis, reduced reaction time and waste. |
| Key Disadvantages | Multi-step, requires handling of lachrymatory α-haloketones. | Potentially requires optimization for substrate scope. |
Experimental Protocols
Method A: Halogenation-Substitution Route
This method involves the synthesis of the target compound in two distinct steps: α-bromination of 3-acetylisoxazole followed by nucleophilic substitution with an amine source.
Step 1: Synthesis of 2-Bromo-1-(isoxazol-3-yl)ethanone
-
Materials: 3-Acetylisoxazole, N-Bromosuccinimide (NBS) or Bromine (Br₂), Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂), Benzoyl peroxide (initiator).
-
Procedure: To a solution of 3-acetylisoxazole (1.0 eq) in CCl₄ is added NBS (1.1 eq) and a catalytic amount of benzoyl peroxide. The mixture is refluxed for 4-6 hours under inert atmosphere. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is filtered off. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography (Silica gel, Hexane:Ethyl Acetate) to afford 2-bromo-1-(isoxazol-3-yl)ethanone.
Step 2: Synthesis of this compound
-
Materials: 2-Bromo-1-(isoxazol-3-yl)ethanone, Ammonia (in methanol) or Sodium azide (NaN₃), Acetone or Dimethylformamide (DMF).
-
Procedure (using Ammonia): The 2-bromo-1-(isoxazol-3-yl)ethanone (1.0 eq) is dissolved in a saturated solution of ammonia in methanol. The reaction mixture is stirred at room temperature for 8-12 hours in a sealed vessel. The solvent is then evaporated, and the residue is taken up in ethyl acetate and washed with water. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude product, which is purified by column chromatography.
-
Procedure (using Sodium Azide): To a solution of 2-bromo-1-(isoxazol-3-yl)ethanone (1.0 eq) in acetone is added sodium azide (1.5 eq). The mixture is stirred at room temperature for 2-4 hours. The resulting 2-azido-1-(isoxazol-3-yl)ethanone is then reduced to the corresponding amine using a standard procedure such as catalytic hydrogenation (H₂/Pd-C) or Staudinger reaction (PPh₃, H₂O).
Method B: Direct Amination (Proposed Novel Route)
This proposed one-pot method aims to directly introduce the amino group, thereby streamlining the synthesis.
-
Materials: 3-Acetylisoxazole, Hydroxylamine-O-sulfonic acid or other aminating agent, a suitable base (e.g., Sodium bicarbonate), and a protic solvent (e.g., Ethanol).
-
Procedure: To a solution of 3-acetylisoxazole (1.0 eq) in ethanol is added hydroxylamine-O-sulfonic acid (1.2 eq) and sodium bicarbonate (2.0 eq). The reaction mixture is heated to reflux for 4-8 hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield this compound.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic methodologies.
Caption: Workflow for Method A.
Caption: Workflow for Method B.
Signaling Pathway and Logical Relationships
The synthesis of isoxazoles often relies on the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine. This fundamental reaction pathway is central to the creation of the core isoxazole ring in the starting material for both benchmarked methods.
Caption: Isoxazole Ring Formation.
For Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold is a privileged five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its diverse range of biological activities.[1] Derivatives of isoxazole are integral to a number of marketed drugs and have shown promise in the development of novel therapeutics for a multitude of diseases, including cancer, infectious diseases, and neurological disorders.[2] This guide provides a head-to-head comparison of 2-Amino-1-(isoxazol-3-yl)ethanone and related isoxazole-based scaffolds, with a focus on their modulatory activity at key central nervous system (CNS) targets: the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor and the γ-aminobutyric acid type A (GABA-A) receptor.
Isoxazole Scaffolds as Modulators of CNS Receptors
The structural versatility of the isoxazole ring allows for the fine-tuning of pharmacological activity. By modifying substituents on the isoxazole core, researchers can develop compounds with agonist, antagonist, or allosteric modulatory effects on various receptors.
AMPA Receptor Modulation
AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the CNS. Their dysfunction has been implicated in a range of neurological and psychiatric disorders, making them a key target for drug discovery. Isoxazole derivatives have been extensively explored as both antagonists and positive allosteric modulators (PAMs) of AMPA receptors.
Isoxazole-based AMPA Receptor Antagonists:
Certain isoxazole derivatives have been identified as competitive antagonists of the AMPA receptor. These compounds typically mimic the structure of the endogenous ligand, glutamate. For instance, compounds like (RS)-2-amino-3-[3-(carboxymethoxy)-5-methyl-4-isoxazolyl]propionic acid (AMOA) have been shown to antagonize AMPA receptors.
Isoxazole-based Positive Allosteric Modulators (PAMs):
More recently, significant effort has been directed towards the development of isoxazole-containing PAMs. These molecules bind to a site on the receptor distinct from the glutamate binding site and potentiate the receptor's response to glutamate. This approach offers the potential for a more subtle modulation of receptor function compared to direct agonism. Bis(isoxazoles), for example, have emerged as highly potent PAMs of the AMPA receptor.[3]
GABA-A Receptor Modulation
GABA-A receptors are the major inhibitory neurotransmitter receptors in the brain and are the targets for a wide range of clinically important drugs, including benzodiazepines and barbiturates. These drugs act as positive allosteric modulators, enhancing the receptor's response to GABA. The isoxazole scaffold has also been incorporated into molecules targeting the GABA-A receptor.
Comparative Biological Activity
The following tables summarize the in vitro activity of representative isoxazole-based compounds at AMPA and GABA-A receptors. It is important to note that direct comparative data for this compound is limited in the public domain. Therefore, data for structurally related aminoisoxazole and isoxazole carboxamide derivatives are presented to illustrate the potential of this scaffold.
Table 1: In Vitro Activity of Isoxazole Scaffolds at AMPA Receptors
| Compound/Scaffold | Target | Assay | Activity | Reference |
| Isoxazole-4-carboxamide (CIC-1) | GluA2 and GluA2/3 AMPA Receptors | Whole-cell patch clamp | 8-fold inhibition of AMPA-induced currents | [4][5] |
| Isoxazole-4-carboxamide (CIC-2) | GluA2 and GluA2/3 AMPA Receptors | Whole-cell patch clamp | 7.8-fold reduction of AMPA-induced currents | [4][5] |
| IKM-159 | GluA1/GluA2 and GluA4 AMPA Receptors | Whole-cell patch clamp | IC50 = 26 µM (GluA1/GluA2), 60 µM (GluA4) | [6] |
| Bis(5-aminoisoxazole) derivative | AMPA Receptor | Patch clamp on Purkinje neurons | Potentiation of kainate-induced currents (70% at 10⁻¹¹ M) | [3] |
| (S)-ATPO | Kainic Acid Receptor | Radioligand binding | iGluR antagonist | [7] |
Table 2: In Vitro Activity of Isoxazole and Related Scaffolds at GABA-A Receptors
| Compound/Scaffold | Target Subtype | Assay | Activity (EC50/IC50) | Reference |
| Mefenamic Acid (contains a related N-phenylanthranilic acid scaffold) | α1β2γ2S GABA-A Receptor | Whole-cell currents in Xenopus oocytes | EC50 = 3.2 µM (potentiation) | [8] |
| Mefenamic Acid | α1β1 GABA-A Receptor | Whole-cell currents in Xenopus oocytes | IC50 = 40 µM (inhibition) | [8] |
| Phenazepam (a benzodiazepine) | GABA-A Receptor | Whole-cell currents in rat Purkinje neurons | EC50 = 6.1 nM (potentiation) | [9] |
| Diazepam (a benzodiazepine) | GABA-A Receptor | Whole-cell currents in rat Purkinje neurons | EC50 = 13.5 nM (potentiation) | [9] |
Experimental Protocols
Whole-Cell Patch Clamp Electrophysiology for AMPA Receptor Modulation
This technique is used to measure the ion flow through AMPA receptors in response to the application of glutamate and the test compound.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are transiently transfected with plasmids encoding the desired AMPA receptor subunits (e.g., GluA2).
-
Recording Setup: Cells are placed on the stage of an inverted microscope and continuously perfused with an extracellular solution. A glass micropipette filled with an intracellular solution is brought into contact with a cell to form a high-resistance seal.
-
Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured to allow electrical access to the entire cell.
-
Drug Application: A baseline current is established, after which a solution containing glutamate is applied to activate the AMPA receptors. Subsequently, the test compound is co-applied with glutamate to determine its modulatory effect on the receptor current.
-
Data Analysis: The amplitude and kinetics of the AMPA receptor-mediated currents in the presence and absence of the test compound are analyzed to determine its inhibitory or potentiating effects.
Signaling Pathways and Experimental Workflows
AMPA Receptor Signaling Pathway
GABA-A Receptor Signaling Pathway
General Experimental Workflow for In Vitro Screening
Conclusion
The isoxazole scaffold represents a versatile platform for the development of novel modulators of key CNS targets such as AMPA and GABA-A receptors. While specific data on this compound is not extensively available, the broader class of aminoisoxazoles and related derivatives has demonstrated significant potential. The presented data on isoxazole-4-carboxamides and bis(5-aminoisoxazoles) highlight the ability of these scaffolds to potently modulate AMPA receptor activity. Further exploration of the structure-activity relationships of this compound and its analogs is warranted to fully elucidate their therapeutic potential. The experimental protocols and workflows provided in this guide offer a framework for the systematic evaluation of these and other novel chemical entities in the pursuit of new treatments for neurological and psychiatric disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A series of structurally novel heterotricyclic α-amino-3-hydroxyl-5-methyl-4-isoxazole-propionate receptor-selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 8. Subunit-selective modulation of GABAA receptors by the non-steroidal anti-inflammatory agent, mefenamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modulation of GABAA receptor-mediated currents by phenazepam and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 2-Amino-1-(isoxazol-3-yl)ethanone in a Laboratory Setting
A comprehensive guide for researchers, scientists, and drug development professionals on the proper disposal procedures for 2-Amino-1-(isoxazol-3-yl)ethanone, ensuring laboratory safety and regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, it is crucial to consult the Safety Data Sheet (SDS) for this compound. Although a specific SDS was not retrieved in the search, a typical SDS for a compound of this nature would necessitate the use of personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1][2] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1][3]
Step-by-Step Disposal Protocol
The disposal of this compound should be approached with the understanding that it is to be treated as hazardous waste unless explicitly determined otherwise by a qualified professional.[4] The following steps outline a safe and compliant disposal process:
-
Waste Identification and Segregation:
-
Containerization:
-
Storage:
-
Store the waste container in a designated and properly labeled satellite accumulation area within the laboratory.[7][8] This area should be under the control of laboratory personnel.[5][7]
-
Adhere to institutional and regulatory limits on the amount of waste that can be stored and the duration of storage.[5][8]
-
-
Disposal Request and Collection:
-
Once the waste container is full or ready for disposal, follow your institution's procedures to request a pickup from the Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4][8]
-
Do not attempt to dispose of this compound down the sink or in regular trash.[4][6]
-
-
Decontamination of Empty Containers:
-
If the original container of this compound is to be disposed of, it must be properly decontaminated. If the compound is classified as an acutely toxic chemical waste (P-list), the container must be triple-rinsed with a suitable solvent.[4][7][8]
-
The rinsate from this process must be collected and disposed of as hazardous waste.[4][7] After thorough decontamination, the container can be disposed of as regular trash after defacing the original label.[4]
-
Quantitative Data Summary
For general laboratory chemical waste, certain quantitative thresholds are important for regulatory compliance. The following table summarizes key data points based on general laboratory waste guidelines.
| Parameter | Guideline | Source |
| Maximum Satellite Accumulation Volume | 55 gallons of hazardous waste | [8] |
| Maximum Acutely Toxic Waste Accumulation | 1 quart of liquid or 1 kilogram of solid | [8] |
| Maximum Storage Time in Satellite Area | Up to 12 months (provided accumulation limits are not exceeded) | [8] |
| Container Fill Capacity | No more than 90% of the container's capacity | [5] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these general yet crucial guidelines, laboratories can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance.
References
- 1. fishersci.ca [fishersci.ca]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. vumc.org [vumc.org]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Operational Guide for 2-Amino-1-(isoxazol-3-yl)ethanone
This guide provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Amino-1-(isoxazol-3-yl)ethanone. The following procedures are based on general laboratory safety principles and data from structurally similar compounds due to the absence of a specific Safety Data Sheet (SDS) for this exact molecule.
Hazard Identification and Analogue Data
Below is a summary of hazard information for analogous compounds:
| Compound | CAS Number | GHS Pictogram | Hazard Statements |
| 1-(Isoxazol-3-yl)ethanone | 88511-37-9 | Exclamation Mark | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |
Signal Word: Warning
It is crucial to handle this compound with the assumption that it presents similar or additional hazards.
Personal Protective Equipment (PPE)
To ensure personal safety, the following PPE must be worn at all times when handling this compound.[1]
-
Eye Protection: Chemical safety goggles that meet ANSI Z.87.1 standards are required. A face shield should be worn over safety glasses if there is a risk of splashing.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are mandatory.[2] Inspect gloves for any tears or perforations before use.
-
Body Protection: A flame-resistant lab coat should be worn and fully buttoned.[3] Long pants and closed-toe, closed-heel shoes are required to cover all exposed skin.[3]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are not sufficient to minimize exposure to dust or aerosols, a NIOSH-approved respirator may be necessary.[4]
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
- Designate a specific area for handling, such as a chemical fume hood.
- Ensure that a safety shower and eyewash station are readily accessible.
- Assemble all necessary equipment and reagents before starting the experiment.
- Verify that all glassware is free from cracks or defects.
2. Weighing and Dispensing:
- Perform all weighing and dispensing of the solid compound within a chemical fume hood to prevent inhalation of dust.
- Use a spatula for transfers and avoid creating dust clouds.
- If preparing a solution, add the solid to the solvent slowly to avoid splashing.
3. During the Experiment:
- Keep all containers with the compound tightly sealed when not in use.
- Avoid direct contact with the skin, eyes, and clothing.
- Wash hands thoroughly after handling, even if gloves were worn.
4. Spill Response:
- In case of a small spill, evacuate the immediate area and alert colleagues.
- Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
- Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
- Clean the spill area with a suitable solvent, followed by soap and water.
- For large spills, evacuate the laboratory and follow your institution's emergency procedures.
Disposal Plan
All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.
-
Solid Waste: Place contaminated solids (e.g., filter paper, absorbent materials) in a clearly labeled, sealed container for hazardous solid waste.
-
Liquid Waste: Collect all liquid waste containing the compound in a labeled, sealed, and chemically compatible container. Do not pour isoxazole derivatives down the drain.
-
Disposal: Dispose of all waste materials in accordance with all applicable federal, state, and local regulations.[5]
Experimental Workflow for Safe Handling
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
